molecular formula C18H23NO B1600706 (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS No. 78603-97-1

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Cat. No.: B1600706
CAS No.: 78603-97-1
M. Wt: 269.4 g/mol
InChI Key: XECSMDWXBMBRDE-KRWDZBQOSA-N
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Description

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSMDWXBMBRDE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449346
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78603-97-1
Record name α-[(1S)-1-Amino-3-methylbutyl]-α-phenylbenzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=78603-97-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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Record name (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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Foundational & Exploratory

Technical Whitepaper: (S)-1,1-Diphenylleucinol as a Privileged Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and catalytic utility of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol , a privileged chiral amino alcohol derived from L-leucine.

CAS Number: 78603-97-1 Common Name: (S)-1,1-Diphenylleucinol Primary Application: Enantioselective Catalysis (CBS Reduction Precursor)

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral 1,2-amino alcohol synthesized from L-leucine. It serves as a critical ligand in asymmetric synthesis, most notably as a precursor to oxazaborolidine catalysts (CBS catalysts) used in the enantioselective reduction of prochiral ketones.[1] Unlike its pyrrolidine-based counterpart (diphenylprolinol), this acyclic auxiliary offers distinct steric advantages due to the flexibility of the isobutyl side chain, making it highly effective for substrates where rigid cyclic catalysts fail to induce high enantioselectivity.

Chemical Profile & Technical Specifications[2][3][4]

PropertySpecification
IUPAC Name (2S)-2-Amino-1,1-diphenyl-4-methylpentan-1-ol
Molecular Formula C₁₈H₂₃NO
Molecular Weight 269.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 132–136 °C
Optical Rotation

(c = 1, CHCl₃)
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Methanol; Insoluble in Water
pKa ~9.5 (Conjugate acid of amine)

Synthesis & Manufacturing Protocol

The synthesis of (S)-1,1-diphenylleucinol is a classic Grignard addition to an amino acid ester. This protocol ensures retention of stereochemistry at the


-carbon.
Reaction Pathway

The transformation involves the addition of excess phenylmagnesium bromide to L-leucine methyl ester hydrochloride. The massive steric bulk of the two phenyl groups prevents racemization and facilitates crystallization.

SynthesisPathway L_Leu L-Leucine Methyl Ester (HCl Salt) Inter Magnesium Alkoxide Intermediate L_Leu->Inter Grignard Addition (THF, 0°C to RT) Grignard Phenylmagnesium Bromide (PhMgBr, 3.5 eq) Grignard->Inter Product (S)-1,1-Diphenylleucinol (Target) Inter->Product Acidic Hydrolysis (NH4Cl/H2O)

Figure 1: Synthetic pathway from L-Leucine ester to (S)-1,1-Diphenylleucinol.

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Reagent Loading: Charge the flask with L-leucine methyl ester hydrochloride (10.0 g, 55 mmol) and dry THF (150 mL).

  • Grignard Addition: Cool the suspension to 0°C. Add Phenylmagnesium bromide (3.0 M in Et₂O, 70 mL, ~4 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes. Note: The solution will turn yellow/brown and exotherm slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the ester.

  • Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl (100 mL) to quench the excess Grignard. Caution: Vigorous gas evolution.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Hexane (1:4) to yield colorless needles.

    • Yield Target: 75–85%

    • QC Check: Verify melting point (132–136°C).

Mechanistic Utility: The Itsuno-Corey Reduction

The primary utility of this compound is as a chiral ligand for Borane (


). It forms a rigid bicyclic oxazaborolidine  complex in situ, known as the CBS catalyst.
Mechanism of Enantioselection
  • Activation: The nitrogen atom of the amino alcohol coordinates to the borane, increasing the Lewis acidity of the boron.

  • Coordination: The ketone oxygen coordinates to the endo-face of the boron atom.

  • Steric Differentiation: The large diphenyl group shields one face of the ketone, while the isobutyl group of the leucine backbone locks the catalyst conformation.

  • Hydride Transfer: Hydride is transferred intracellularly via a six-membered chair-like transition state.

CBS_Mechanism Precursor (S)-1,1-Diphenylleucinol Catalyst Oxazaborolidine Catalyst (Active Species) Precursor->Catalyst Dehydrogenation (-H2) Borane Borane (BH3·THF) Borane->Catalyst Coordination Complex Catalyst-Ketone-Borane Complex Catalyst->Complex + Prochiral Ketone (Steric Discrimination) Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol (High ee%) Complex->Alcohol Hydride Transfer & Hydrolysis

Figure 2: Catalytic cycle of the Itsuno-Corey reduction utilizing the leucine-derived oxazaborolidine.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Objective: Reduce acetophenone to (R)-1-phenylethanol with >90% ee.

  • Catalyst Formation: In a dry flask, dissolve (S)-1,1-diphenylleucinol (0.1 mmol, 10 mol%) in dry THF (5 mL). Add Trimethylborate (0.12 mmol) or BH₃·THF and stir for 1 hour at reflux to form the B-methoxy oxazaborolidine (or H-oxazaborolidine).

  • Reduction: Cool to -20°C. Add BH₃·THF (1.0 mmol, 1.0 eq) followed by slow addition of Acetophenone (1.0 mmol) in THF over 30 minutes.

  • Workup: Quench with MeOH (1 mL), add 1N HCl, and extract with ether.

  • Result: The bulky diphenyl group directs the hydride attack to the Re-face of the ketone (assuming the standard "S" configuration of the amino alcohol), yielding the (R)-alcohol .

Handling, Safety, and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.

References

  • Itsuno, S., et al. (1981). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Chemical Communications, (7), 315–317. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551–5553.[1] Link

  • Sigma-Aldrich. "Safety Data Sheet: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol." Accessed 2024.[2][3][4] Link

  • PubChem. "Compound Summary: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol." National Library of Medicine. Link

Sources

physical and chemical properties of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

[1][2]

Introduction: The Chiral Scaffold

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS 78603-97-1) is a high-value chiral amino alcohol derived from the natural amino acid L-leucine. Structurally, it belongs to the class of 1,1-diaryl-2-amino alcohols , a privileged scaffold in asymmetric catalysis. Unlike its pyrrolidine-based counterparts (e.g., diphenylprolinol), this acyclic ligand offers unique steric flexibility due to the isobutyl side chain, making it highly effective in stereoselective transformations where rigid bicyclic transition states are required.

Its primary utility lies in its ability to serve as a chiral auxiliary and a ligand precursor for enantioselective reductions (CBS-type catalysts) and alkylations. By coordinating with Lewis acids (Boron, Zinc, Titanium), it transfers chirality from the L-leucine backbone to prochiral substrates with high fidelity.

Physicochemical Characterization

The following data represents the core physical constants required for identification and quality control.

Table 1: Physical Constants & Identity
PropertyValue / Description
CAS Number 78603-97-1
IUPAC Name (2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Molecular Formula C₁₈H₂₃NO
Molecular Weight 269.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 132 – 136 °C
Optical Rotation

= -99° (c = 1.0, Chloroform)
Purity Standard Typically

98% (HPLC)
Solubility Profile
  • High Solubility: Chloroform, Dichloromethane (DCM), Ethanol, Methanol.

  • Moderate Solubility: Diethyl ether, Ethyl acetate.

  • Low/Insoluble: Water, Hexanes (often used as an anti-solvent for recrystallization).

Synthetic Architecture

The synthesis of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol relies on the Grignard addition to an amino acid ester. This protocol demands strict anhydrous conditions to prevent the quenching of the organometallic reagent by moisture.

Mechanistic Pathway

The reaction involves the nucleophilic attack of phenylmagnesium bromide (PhMgBr) on the ester carbonyl of L-leucine methyl ester. Notably, at least 3.5 equivalents of Grignard reagent are required:

  • 1st Eq: Deprotonates the amine (forming a magnesium amide).

  • 2nd Eq: Attacks the ester to form the ketone intermediate.

  • 3rd Eq: Attacks the ketone to form the tertiary alcohol.

Experimental Protocol

Reagents: L-Leucine methyl ester hydrochloride (1.0 eq), Phenylmagnesium bromide (3.0M in Et2O, 4.0 eq), Anhydrous THF.

  • Preparation: Suspend L-Leucine methyl ester hydrochloride in anhydrous THF under Nitrogen/Argon atmosphere.

  • Addition: Cool the suspension to 0°C. Add PhMgBr dropwise via an addition funnel. The reaction is exothermic; maintain internal temperature < 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 3–5 hours to drive the second addition to completion.

  • Quench: Cool to 0°C. Cautiously add saturated aqueous NH₄Cl. Note: Massive magnesium salt precipitation will occur.

  • Extraction: Decant the organic layer. Dissolve salts in dilute H₂SO₄ or acetic acid if necessary to recover trapped product, then extract with EtOAc.

  • Purification: Recrystallize the crude solid from Ethanol/Hexanes or Ethanol/Water to obtain enantiopure crystals.

Visualization: Synthetic Workflow

SynthesisStartL-Leucine Methyl Ester(HCl Salt)Inter1Intermediate:Magnesium Amide/AlkoxideStart->Inter1 0°C to Reflux Nucleophilic AdditionGrignardPhMgBr (4.0 eq)Anhydrous THFGrignard->Inter1QuenchQuench:Sat. NH4ClInter1->Quench HydrolysisProduct(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanolQuench->Product Extraction &Recrystallization

Figure 1: Step-wise synthetic pathway transforming L-Leucine ester into the chiral amino alcohol via Grignard addition.

Chemical Reactivity & Catalytic Utility

The core value of this compound lies in its ability to form oxazaborolidines . When reacted with borane (BH₃) or boronic acids, the amino alcohol forms a rigid 5-membered ring containing a Lewis acidic boron atom.

Mechanism of Chiral Induction
  • Activation: The nitrogen atom coordinates to the boron, increasing the Lewis acidity at the boron center.

  • Coordination: The ketone substrate binds to the boron (via oxygen).

  • Hydride Transfer: The chiral bulk of the diphenyl and isobutyl groups forces the ketone to adopt a specific orientation, allowing the hydride to attack from only one face (Si-face or Re-face).

Application: Enantioselective Reduction

This ligand is a structural analog to the CBS catalyst precursors. It is particularly effective for the reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee).

CatalysisLigandChiral Ligand(Amino Alcohol)CatalystActive OxazaborolidineComplexLigand->Catalyst Dehydration (-H2O/-H2)BoraneBorane Source(BH3 or R-B(OH)2)Borane->CatalystTSStereoselectiveTransition StateCatalyst->TS Substrate BindingSubstrateProchiral KetoneSubstrate->TSTS->Catalyst RegenerationProductChiral Alcohol(High % ee)TS->Product Hydride Transfer

Figure 2: Catalytic cycle showing the formation of the active oxazaborolidine species and subsequent enantioselective reduction.

Handling, Stability & Safety

As a Senior Application Scientist, strict adherence to safety protocols is non-negotiable.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Stability:

    • Hygroscopic: The amino alcohol functionality can absorb moisture and CO₂ from the air (forming carbamates).

    • Protocol: Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Sheet. Retrieved from

  • PubChem. Compound Summary: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.[1][2] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Properties. Retrieved from

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action & Synthetic Application[1]

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1) is a premier chiral auxiliary derived from L-leucine. While structurally similar to the valine-derived ligands used in the Corey-Bakshi-Shibata (CBS) reduction, the leucine-derived variant offers distinct steric properties due to its isobutyl side chain. This guide details the molecular mechanism of this ligand in enantioselective oxazaborolidine catalysis and provides a validated protocol for its synthesis and application.

Part 1: Molecular Architecture & Synthesis

The utility of this ligand stems from its "gem-diphenyl" terminus, which provides significant steric bulk, and its chiral amine center derived from the natural amino acid pool. The synthesis is a classic Grignard addition to an amino ester, but it requires precise control to prevent racemization.

validated Synthesis Protocol

Objective: Synthesize (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol from L-Leucine methyl ester hydrochloride.

Reagents:

  • L-Leucine methyl ester hydrochloride (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (4.5 equiv)

  • Anhydrous Diethyl Ether or THF

  • Ammonium chloride (sat. aq.)

Workflow Diagram:

SynthesisWorkflow Start L-Leucine Methyl Ester HCl (Anhydrous) Grignard Add PhMgBr (4.5 eq) 0°C to RT, N2 atm Start->Grignard Slow Addition Reaction Reflux / Stir (Check TLC) Grignard->Reaction Nucleophilic Attack Quench Quench with NH4Cl (Exothermic Control) Reaction->Quench Hydrolysis Workup Extraction & Drying (Na2SO4) Quench->Workup Phase Sep Product (S)-Ligand Recrystallize (Hexane/EtOAc) Workup->Product Purification

Figure 1: Step-by-step synthesis workflow for the chiral ligand.

Protocol Steps:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and addition funnel under nitrogen atmosphere.

  • Substrate Preparation: Suspend L-Leucine methyl ester hydrochloride (10 g) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Grignard Addition: Add PhMgBr (4.5 equiv) dropwise. The first equivalent acts as a base to deprotonate the amine hydrochloride; subsequent equivalents attack the ester.

    • Critical Control Point: Maintain internal temperature <10°C during addition to minimize side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. TLC (SiO₂, 20% EtOAc/Hexane) should show consumption of the ester (

    
    ) and appearance of the amino alcohol (
    
    
    
    ).
  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl. Caution: Vigorous gas evolution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to yield white crystals.

    • Validation: Melting point should be 132–136°C [1].

Part 2: Mechanism of Action (The Core)

The primary application of this ligand is as a precursor to chiral oxazaborolidines (the Itsuno-Corey catalyst). When reacted with borane (BH₃), it forms a rigid bicyclic system that catalyzes the reduction of prochiral ketones.

The Catalytic Cycle

The mechanism relies on a "double-activation" pathway:

  • Lewis Acid Activation: The endocyclic boron atom coordinates with the ketone oxygen, increasing its electrophilicity.

  • Hydride Delivery: The exocyclic hydrogen (on the nitrogen-coordinated borane) is delivered to the carbonyl carbon.

Mechanistic Pathway Visualization:

CatalyticCycle Precursor Ligand (Amino Alcohol) CatForm Active Catalyst (Oxazaborolidine) Precursor->CatForm + BH3 (Dehydration) Coordination Complex A (Borane binds N) CatForm->Coordination + BH3 (Reductant) SubstrateBind Complex B (Ketone binds B) Coordination->SubstrateBind + Ketone TS Transition State (Chair-like 6-membered) SubstrateBind->TS Face-Selective Hydride Transfer Release Product Release (Boronate Ester) TS->Release Irreversible Regen Catalyst Regeneration Release->Regen Hydrolysis Regen->CatForm Recycle

Figure 2: The oxazaborolidine catalytic cycle. The ligand forms the scaffold that enforces facial selectivity.

Stereochemical Control (The "Why")

The stereoselectivity is governed by the Zimmerman-Traxler transition state model .

  • Steric Wall: The two phenyl groups on the ligand create a "steric wall" on one face of the catalyst.

  • Substrate Orientation: To minimize steric repulsion, the ketone approaches such that its larger substituent (

    
    ) faces away from the ligand's isobutyl group and the phenyl wall.
    
  • Result: For the (S)-ligand, this typically exposes the Re-face of the ketone to hydride attack, yielding the (S)-alcohol (assuming Cahn-Ingold-Prelog priority

    
    ). Note: Always confirm absolute configuration as priority rules vary by substrate.
    
Part 3: Experimental Application & Data

Case Study: Enantioselective Reduction of Acetophenone.

ParameterConditionRationale
Catalyst Loading 5–10 mol%Sufficient for rapid turnover without excessive cost.
Solvent THF or TolueneEthers stabilize borane; Toluene offers higher reaction temps if needed.
Reductant Borane-THF or Borane-DMSStoichiometric hydride source.
Temperature -20°C to 0°CLower temperatures generally improve enantiomeric excess (ee).
Addition Time Slow (30-60 min)Prevents non-catalyzed background reduction by free borane.

Protocol:

  • Dissolve (S)-ligand (0.1 mmol) in dry THF.

  • Add Borane-THF (1.0 M, 1.1 mmol). Stir 1h at RT to form the catalyst.

  • Cool to -20°C.

  • Simultaneously add Acetophenone (1.0 mmol) and additional Borane (0.6 mmol) slowly over 1 hour.

  • Quench with MeOH, work up, and analyze via Chiral HPLC.

    • Expected Outcome: >90% Yield, >95% ee [2].

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • Low ee:

    • Cause: Moisture in the solvent. Water hydrolyzes the oxazaborolidine, releasing free borane which reduces the ketone non-selectively (racemic background reaction).

    • Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

  • Incomplete Conversion:

    • Cause: Old Borane reagent. Borane-THF degrades over time.

    • Fix: Titrate borane before use or use Borane-DMS (more stable).

  • Ligand Recovery:

    • The ligand is chemically stable. After the reaction, an acidic workup (HCl wash) pulls the amino alcohol into the aqueous phase. Basification (NaOH) and extraction recovers the ligand for re-use without loss of optical purity.

References
  • Sigma-Aldrich.[2][3] (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Specification. CAS 78603-97-1.[2][4][5] Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][7][8][9][10] Journal of the American Chemical Society, 109(18), 5551-5553.[6] Link

  • Itsuno, S., et al. (1981).[6][9] Asymmetric synthesis using chirally modified borohydrides.[7][9][10] Journal of the Chemical Society, Chemical Communications, (7), 315-317. Link

  • PubChem.[5] (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Compound Summary. Link

Sources

A Technical Guide to the Synthesis and Application of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone class of organic compounds, forming the structural backbone of a vast array of natural products and active pharmaceutical ingredients (APIs). Their defined stereochemistry is frequently paramount for biological activity, rendering their enantioselective synthesis a critical endeavor in medicinal chemistry and process development. This guide provides a comprehensive overview of the principal synthetic strategies for producing enantiomerically pure amino alcohols. It delves into key methodologies, including chiral pool synthesis, the asymmetric reduction of α-amino ketones, asymmetric functionalization of olefins, and emerging biocatalytic routes. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms and applications. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for foundational reactions are provided to ensure practical utility for the researcher.

The Indispensable Role of Chiral Amino Alcohols in Modern Chemistry

Amino alcohols are organic compounds characterized by the presence of both an amine and an alcohol functional group. When the carbon atoms bearing these functionalities are stereocenters, the molecule becomes chiral. This three-dimensional arrangement is not a trivial feature; it is often the basis for highly specific interactions with chiral biological targets like enzymes and receptors.[1] This principle of molecular recognition is fundamental to the efficacy and safety profile of numerous drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, within the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutics, including beta-blockers (e.g., Propranolol), antivirals, and anticancer agents such as the side-chain of Taxol.[1] Furthermore, their utility extends beyond being mere structural components; they are widely employed as chiral auxiliaries, ligands for asymmetric metal catalysis, and organocatalysts.[2][3][4] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access these compounds remains an area of intense academic and industrial research.[1][5]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each possessing distinct advantages and limitations. These strategies range from leveraging nature's readily available chiral molecules to employing sophisticated catalytic asymmetric transformations.

Synthesis from the Chiral Pool

One of the most established and direct methods involves the chemical modification of readily available chiral starting materials, most notably natural α-amino acids.[1][2] The straightforward reduction of an amino acid's carboxylic acid moiety, for instance using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yields the corresponding chiral amino alcohol.[2][6] This approach elegantly transfers the high optical purity of the starting material to the final product.

  • Rationale & Expertise: This method is often the first choice for initial discovery efforts due to its reliability and the commercial availability of a wide range of amino acids. The primary advantage is the guaranteed high enantiopurity of the product, assuming no racemization occurs during the reduction.[1]

  • Limitations: The structural diversity of the resulting amino alcohols is inherently constrained by the side chains of the 20 common proteinogenic amino acids.[1]

Asymmetric Reduction of α-Amino Ketones

A powerful strategy for creating the chiral alcohol moiety involves the highly controlled reduction of a prochiral ketone. This approach is particularly valuable for synthesizing β-amino alcohols.

  • Corey-Bakshi-Shibata (CBS) Reduction: This renowned method utilizes a chiral oxazaborolidine catalyst, itself derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane (BH₃).[1] The reaction's efficacy stems from the formation of a rigid six-membered transition state where the catalyst coordinates both the borane and the ketone, thereby directing the hydride transfer to a specific face of the carbonyl group.[1] This method is prized for its predictable stereochemistry and excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee).[1]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a metal catalyst, typically Ruthenium or Rhodium, complexed with a chiral diamine ligand.[1] A simple alcohol like isopropanol or formic acid serves as the hydride source.[1] Recent advancements have enabled the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols with exceptional enantioselectivity (>99% ee) and high yields, offering a direct path to important drugs like epinephrine.[1]

Asymmetric Functionalization of Olefins

The carbon-carbon double bond of an olefin serves as a versatile entry point for the stereocontrolled installation of both the amine and hydroxyl groups, leading to vicinal (1,2-) amino alcohols.

  • Sharpless Asymmetric Aminohydroxylation (AA): A landmark achievement in organic synthesis, this reaction converts an alkene directly into a 1,2-amino alcohol in a single catalytic step.[1][5] The reaction uses osmium tetroxide (OsO₄) as the primary catalyst, a stoichiometric nitrogen source (e.g., a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL).[1] The chiral ligand coordinates to the osmium center, controlling the enantiofacial selectivity of the addition across the double bond.[1]

  • Sharpless Asymmetric Epoxidation (AE) followed by Nucleophilic Ring-Opening: This robust two-step sequence provides excellent control over both regio- and stereoselectivity.[1] First, an allylic alcohol undergoes highly enantioselective epoxidation to form a chiral epoxy alcohol. This epoxide is then subjected to ring-opening by a nitrogen nucleophile, such as sodium azide (NaN₃).[1][3] Subsequent reduction of the azide furnishes the desired vicinal amino alcohol. The SN2 nature of the ring-opening ensures an inversion of stereochemistry at the attacked carbon, providing a predictable outcome.

Biocatalytic Synthesis

The use of enzymes represents a powerful, green, and highly selective alternative to traditional chemical synthesis.[1][7][8]

  • Engineered Amine Dehydrogenases (AmDHs): Researchers have successfully engineered amine dehydrogenases to catalyze the asymmetric reductive amination of α-hydroxy ketones.[9][10] Using ammonia as the amine source, these biocatalysts can produce (S)- or (R)-configured vicinal amino alcohols with conversions often up to 99% and enantiomeric excesses greater than 99%.[9][10][11] These reactions are conducted under mild aqueous conditions, avoiding the need for heavy metals or harsh reagents.[1]

  • Transketolase-ω-Transaminase Cascades: Multi-enzyme cascade reactions have been designed for the concise synthesis of complex chiral amino alcohols. For example, a transketolase can be used to set one stereocenter, followed by an ω-transaminase to install the chiral amine, creating multiple stereocenters in a one-pot process.[7]

Visualization of Synthetic Pathways

The selection of a synthetic route depends on the desired structure, available starting materials, and required scale. The following diagram illustrates the primary strategic approaches.

G cluster_start Common Precursors cluster_methods Synthetic Methodologies Start1 α-Amino Acids (Chiral Pool) Method1 Chemical Reduction (e.g., LiAlH4) Start1->Method1 Start2 α-Amino Ketones (Prochiral) Method2 Asymmetric Reduction (e.g., CBS, ATH) Start2->Method2 Start3 Olefins (Prochiral) Method3 Asymmetric Aminohydroxylation or Epoxidation/Ring-Opening Start3->Method3 Start4 α-Hydroxy Ketones (Prochiral) Method4 Biocatalytic Reductive Amination Start4->Method4 Product Enantiopure Chiral Amino Alcohol Method1->Product Method2->Product Method3->Product Method4->Product

Caption: Core synthetic routes to chiral amino alcohols.

Applications in Asymmetric Catalysis

Beyond their role as synthetic targets, chiral amino alcohols are instrumental as catalysts and directing groups in other asymmetric transformations.

  • Chiral Ligands: They are frequently used to form complexes with metals (e.g., Ti, Ru, Zn, Cu) to create potent asymmetric catalysts.[12][13] A classic example is the enantioselective addition of diethylzinc to aldehydes, where a chiral β-amino alcohol catalyst can generate secondary alcohols with high optical purity.[4][13][14]

  • Chiral Auxiliaries: A chiral amino alcohol can be temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered.[2][15]

  • Organocatalysts: Derivatives of amino alcohols, such as prolinol, are precursors to highly effective organocatalysts like the CBS catalyst.[1] Proline itself can catalyze asymmetric Mannich reactions to produce β-amino ketones, which are direct precursors to 1,2-amino alcohols.[5]

G cluster_applications Roles in Asymmetric Synthesis cluster_outcomes Resulting Transformations CAA Chiral Amino Alcohol Ligand Chiral Ligand (with Metal Center) CAA->Ligand forms complex Auxiliary Chiral Auxiliary (Temporary Attachment) CAA->Auxiliary covalently attached Organo Organocatalyst (or Precursor) CAA->Organo acts as or is converted to Outcome1 Enantioselective Addition, Hydrogenation, etc. Ligand->Outcome1 Outcome2 Diastereoselective Alkylation, Aldol, etc. Auxiliary->Outcome2 Outcome3 Enantioselective Mannich, Aldol, Reduction, etc. Organo->Outcome3

Caption: Applications of chiral amino alcohols in synthesis.

Data Summary and Experimental Protocols

Comparison of Key Synthetic Methods

The following table summarizes the typical performance and characteristics of the primary synthetic methods discussed.

MethodTypical SubstrateKey ReagentsTypical ee (%)ProsCons
Chiral Pool α-Amino AcidLiAlH₄ or NaBH₄/I₂>99%High enantiopurity, readily available starting materials.[1]Structural diversity limited to natural side chains.[1]
CBS Reduction α-Amino Ketone(S)-CBS catalyst, BH₃>95%Predictable stereochemistry, broad substrate scope.[1]Requires stoichiometric borane, catalyst can be expensive.
ATH α-Amino Ketone[RuCl₂(arene)]₂, Chiral Ligand, i-PrOH>99%High efficiency and ee, mild conditions.[1]Catalyst/ligand screening may be necessary.
Sharpless AA AlkeneOsO₄, Chiral Ligand, N-source90-99%Direct conversion in one step.[1]Osmium is toxic and expensive, regioselectivity can be an issue.
Biocatalysis (AmDH) α-Hydroxy KetoneEngineered AmDH, NH₃, Cofactor>99%Extremely high selectivity, green process, mild conditions.[9][10]Substrate scope can be limited, requires enzyme development.
Protocol 1: CBS Reduction of a Protected α-Amino Ketone

This protocol provides a representative procedure for the enantioselective reduction of an N-Boc protected α-amino ketone to the corresponding chiral amino alcohol.

1. Catalyst Preparation (In Situ):

  • To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) and stir for 15 minutes at 0 °C.

2. Reduction Reaction:

  • Dissolve the N-Boc-α-amino ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Slowly add the ketone solution to the pre-formed catalyst solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).

3. Quenching and Workup:

  • Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

4. Purification and Analysis:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA)

This protocol outlines a general procedure for the AA reaction using pre-made AD-mix-β ("AD" for asymmetric dihydroxylation, but the ligands are the same for AA).

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (t-BuOH) and water (1:1 ratio).

  • Cool the solvent mixture to 0 °C in an ice bath.

  • Add AD-mix-β (containing the Os catalyst, ligand, and oxidant) and the nitrogen source (e.g., chloramine-T trihydrate, 3.0 equivalents). Stir until dissolved.

  • Add the olefin substrate (1.0 equivalent) to the mixture.

2. Reaction Execution:

  • Stir the reaction vigorously at 0 °C. The reaction is often complete within 6-24 hours.[1] Monitor progress by TLC.

3. Quenching and Workup:

  • Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30-60 minutes.[1]

  • Add ethyl acetate to the mixture and allow it to warm to room temperature.

  • Separate the organic layer, and wash it with brine.

4. Purification and Analysis:

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash chromatography to isolate the desired amino alcohol.[1]

  • Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[1]

Conclusion and Future Perspectives

Chiral amino alcohols are, without question, pivotal molecules in synthetic and medicinal chemistry. The evolution of their synthesis from classical chiral pool approaches to highly sophisticated metal- and bio-catalyzed methods has empowered chemists to access an ever-expanding diversity of structures with exceptional stereocontrol.

The future of this field will likely focus on several key areas. The development of more sustainable and economical catalysts, particularly those based on earth-abundant metals, is a high priority. Biocatalysis will continue to expand its role, with protein engineering unlocking pathways to novel amino alcohols that are difficult to access via traditional chemistry.[11][16] Furthermore, the invention of novel transformations that build molecular complexity in a more convergent and atom-economical fashion, such as the recently developed chromium-catalyzed cross-coupling reactions, will undoubtedly open new frontiers in drug discovery and materials science.[17]

References

  • An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Abrahamson, M. J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Ye, L., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11466–11471.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025).
  • List, B., Pojarliev, P., & Biller, W. T. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 62(7), 594-597.
  • Li, Y., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences.
  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry.
  • Chiral β-Amino Alcohol. TCI Chemicals.
  • Biocatalytic Synthesis of Amino Alcohols. (2015). Publication Server of the University of Greifswald.
  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3848-3856. RSC Publishing.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
  • Amino Alcohol Synthesis Service. BOC Sciences.
  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis.
  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 67(20), 7048–7054.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335-353.
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionaliz
  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. (2023). Journal of Medicinal Chemistry.
  • Unnatural Amino Acids for Chiral Drugs. BOC Sciences.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Righi, G., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Asymmetric synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. (2018).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025).

Sources

Technical Guide: Solubility Profile & Handling of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

[1][2][3]

Part 1: Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1 ), often referred to as a diphenyl-leucinol derivative , is a critical chiral auxiliary and ligand used in asymmetric synthesis.[1][2] Its structural integrity is paramount for applications such as the enantioselective reduction of ketones (e.g., CBS reduction) and alkylation reactions.

Unlike simple amino alcohols (e.g., leucinol), the presence of two bulky phenyl groups at the C1 position significantly alters its solubility profile, shifting it from water-soluble to highly lipophilic.[2] This guide provides a definitive technical analysis of its solubility, purification protocols, and solvent compatibility to ensure maximum enantiomeric excess (ee) and yield in downstream applications.

Part 2: Physicochemical Profile[1][2][3]

Understanding the molecular architecture is the first step to mastering solubility. The molecule combines a polar amino-alcohol "head" with a highly non-polar "tail" consisting of an isobutyl group and two phenyl rings.[1][2]

PropertyDataTechnical Implication
CAS Number 78603-97-1Unique identifier for the (S)-enantiomer.[1][2][3][4]
Molecular Formula C₁₈H₂₃NOHigh carbon-to-heteroatom ratio (18:[1][2]2) indicates lipophilicity.[1]
Molecular Weight 269.38 g/mol Moderate size; amenable to standard organic workups.[1]
Melting Point 132–136 °CSolid at room temperature; suitable for recrystallization.[1][4]
Optical Rotation [α]²⁰/D −99° (c=1, CHCl₃)High specific rotation requires precise solvent choice (CHCl₃) for QC.[1][2]
Polarity Amphiphilic (Lipophilic bias)Soluble in organic solvents; insoluble in water.[1][2]

Part 3: Solubility Profile & Solvent Selection[2][3]

Solubility Classification

The following data categorizes solvents based on their thermodynamic interaction with the solute at 25°C.

Solvent ClassSolventsSolubility StatusOperational Notes
Halogenated Chloroform (CHCl₃), Dichloromethane (DCM)High Excellent for optical rotation measurements and initial dissolution.[1][2][4]
Polar Aprotic THF, Ethyl Acetate, DMSOHigh Preferred reaction media; THF coordinates well with the amine/alcohol moiety.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Good solubility due to H-bonding; often too soluble for single-solvent recrystallization.[1][2]
Aromatic Toluene, BenzeneModerate (Hot) Ideal for recrystallization.[1][2][4] Soluble at reflux, sparingly soluble at RT/0°C.
Aliphatic Hexanes, Heptane, PentaneLow / Insoluble Acts as an anti-solvent to induce precipitation.[1][4]
Aqueous Water, BrineInsoluble Used for washing crude reaction mixtures to remove inorganic salts.[1]
Mechanistic Insight: Solute-Solvent Interaction

The solubility behavior is governed by the competition between the hydrophilic amino-alcohol core and the hydrophobic diphenyl/isobutyl shield .[1][2]

  • In Alcohols: The -OH and -NH₂ groups form strong hydrogen bonds with the solvent, overcoming the hydrophobic bulk.[1][2]

  • In Hydrocarbons (Hexane): The polar core aggregates, leading to precipitation.

  • In Aromatics (Toluene): The π-π interactions between the solvent and the diphenyl groups allow for solubility at elevated temperatures, but the crystal lattice energy dominates at lower temperatures, facilitating crystallization.[2]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for new solvent lots or mixed systems.[1][2]

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 100 mg of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol to the vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments, maintaining 25°C, until the solid visually dissolves.

  • Equilibration: If undissolved solid remains after 2 mL, cap and stir for 4 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen and dry the residue in vacuo (40°C, 10 mbar) for 2 hours.

  • Calculation: Weigh the vial with residue (

    
    ).
    
    
    
    [1][2][4]
Protocol B: Purification via Two-Solvent Recrystallization

Standard method for upgrading chiral purity (ee).[1][2][4]

Principle: This protocol utilizes the "Good Solvent / Bad Solvent" principle.[5] Toluene acts as the solvent (dissolves hot), and Heptane acts as the anti-solvent (reduces solubility cold).

Reagents:

  • Crude (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (10 g)

  • Solvent A: Toluene (HPLC Grade)[1][2]

  • Solvent B: Heptane (HPLC Grade)[1][2]

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Heating: Add 30 mL of Toluene. Heat to reflux (110°C) with stirring. If the solid is not fully dissolved, add Toluene in 2 mL portions until a clear, homogeneous solution is obtained.

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add Heptane dropwise through the top of the condenser.

    • Critical Step: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 mL of Toluene to redissolve the cloudiness and restore a clear solution.

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath immediately; rapid cooling traps impurities).

  • Aging: Once at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the filter cake with 20 mL of cold (0°C) Heptane/Toluene (3:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours.

Part 5: Visualization & Logic[2][3]

Recrystallization Decision Logic

The following diagram illustrates the decision process for selecting the optimal purification path based on solubility observations.

RecrystallizationLogicStartStart: Crude MaterialSolubilityTestSolubility Test (Hot Toluene)Start->SolubilityTestFullySolubleFully Soluble?SolubilityTest->FullySolubleYesSolubleAdd Anti-Solvent (Heptane)until turbidFullySoluble->YesSolubleYesNoSolubleHot Filtration(Remove insoluble salts)FullySoluble->NoSolubleNo (Insolubles present)CoolingSlow Cooling (RT)YesSoluble->CoolingNoSoluble->YesSolubleFiltrateCrystallizationCrystallization (4°C)Cooling->CrystallizationFiltrationVacuum FiltrationCrystallization->FiltrationFinalProductPure (S)-LigandFiltration->FinalProduct

Figure 1: Decision tree for the purification of diphenyl-leucinol derivatives, ensuring removal of mechanical impurities before crystallization.

Molecular Interaction Network

Understanding why specific solvents work requires visualizing the intermolecular forces.

InteractionMapLigand(S)-Ligand CorePhenylsDiphenyl Group(Lipophilic)Ligand->PhenylsIntramolecularAminoAlcoholAmino-Alcohol(Polar/H-Bonding)Ligand->AminoAlcoholIntramolecularTolueneToluene(Aromatic Solvent)Phenyls->Tolueneπ-π Stacking(Solubility at High T)HexaneHexane(Aliphatic Anti-Solvent)Phenyls->HexaneWeak van der Waals(Low Solubility)MethanolMethanol(Protic Solvent)AminoAlcohol->MethanolH-Bonding(High Solubility)AminoAlcohol->HexanePhobic Repulsion(Precipitation)

Figure 2: Solute-solvent interaction map.[1][2][4] The dual nature of the molecule requires balancing π-π interactions (Toluene) against H-bonding capabilities (Alcohols).[1][2]

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Specification & Safety Data Sheet. Retrieved from [1][2]

  • PubChem. Compound Summary for CID 10945486: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.[1][2][4] National Library of Medicine. Retrieved from [1][2]

  • Santa Cruz Biotechnology. Product Data: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.[1][2][3] Retrieved from [1][2]

  • Organic Syntheses. General Procedures for Borane Reductions using Amino Alcohol Ligands. (Contextual reference for solvent usage in reduction reactions). Retrieved from [1][2]

  • PrepChem. Synthesis and Recrystallization of Amino-Alcohol Derivatives. (Methodology for benzene/hexane recrystallization adapted to toluene/heptane). Retrieved from [1][2]

Methodological & Application

protocol for enantioselective reduction using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Reduction of Prochiral Ketones using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Executive Summary

This technical guide details the protocol for utilizing (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-95-9) as a chiral ligand in the enantioselective borane reduction of prochiral ketones. Originally developed by Shinichi Itsuno, this amino alcohol serves as the precursor to the oxazaborolidine catalyst, a system that predates and mechanistically underpins the well-known Corey-Bakshi-Shibata (CBS) reduction.

This protocol is designed for drug development professionals requiring high enantiomeric excess (ee) in the synthesis of chiral secondary alcohols—critical pharmacophores in bioactive molecules (e.g., β-blockers, serotonin reuptake inhibitors).

Mechanistic Principles & Logic

The Catalyst System

Unlike the rigid bicyclic system of the proline-derived CBS catalyst, the (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol ligand is derived from L-Leucine . When reacted with borane (BH


), it forms a monocyclic 1,3,2-oxazaborolidine.

Why this works (Causality):

  • Activation: The nitrogen atom of the oxazaborolidine coordinates with a second molecule of borane (the stoichiometric reductant). This activates the borane as a hydride donor.[1][2][3]

  • Face Selection: The endocyclic boron atom acts as a Lewis acid, coordinating the carbonyl oxygen of the ketone.[1] The bulky diphenyl group on the ligand creates a "chiral pocket," sterically forcing the ketone to approach from a specific trajectory.

  • Hydride Transfer: The reaction proceeds via a six-membered chair-like transition state, delivering the hydride to the re-face or si-face of the ketone with high fidelity.

Mechanistic Pathway (Graphviz Visualization)

Itsuno_Reduction_Mechanism Ligand (S)-Amino Alcohol (Leucine Derived) Catalyst Active Oxazaborolidine Catalyst Ligand->Catalyst Dehydration (-H2) BH3 Borane (BH3·THF) BH3->Catalyst 1. Formation Complex Catalyst-Borane Complex Catalyst->Complex + BH3 (Reductant) N-B Coordination TS 6-Membered Transition State Complex->TS + Ketone (Lewis Acid Activation) Ketone Prochiral Ketone (Substrate) Ketone->TS Product_Complex Alkoxy-Borane Intermediate TS->Product_Complex Hydride Transfer Alcohol Chiral Alcohol (S)-Enantiomer Product_Complex->Alcohol Acidic Workup (Hydrolysis) Recycle Catalyst Regeneration Product_Complex->Recycle Dissociation Recycle->Catalyst Cycle Repeats

Figure 1: The catalytic cycle of the Itsuno-Corey reduction.[1][4] The amino alcohol reacts with borane to form the active catalyst, which then mediates the face-selective hydride transfer.

Experimental Protocol

Critical Material Preparation
  • Anhydrous Conditions: The presence of water hydrolyzes the borane and the oxazaborolidine, destroying the catalyst and reducing ee. All glassware must be flame-dried or oven-dried (120°C) and cooled under nitrogen/argon.

  • Solvent: Tetrahydrofuran (THF) must be distilled from Sodium/Benzophenone or dried via an alumina column system immediately prior to use.

Standard Operating Procedure (SOP)

Scale: 10 mmol Ketone (Example: Acetophenone) Catalyst Loading: 10 mol% (can be optimized to 5-20%)

StepOperationTechnical Rationale
1 Ligand Preparation Charge a flame-dried Schlenk flask with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (269 mg, 1.0 mmol) under inert atmosphere. Add anhydrous THF (5 mL).
2 Catalyst Formation Add Borane-THF complex (1.0 M, 2.2 mL, 2.2 mmol) dropwise at 0°C. Stir for 1 hour at room temperature. (Note: Evolution of H

gas will occur).[5]
3 Stoichiometric Reductant Add the remaining stoichiometric Borane-THF (1.0 M, 10 mL, 10 mmol) to the catalyst solution. Cool the mixture to -20°C to 0°C .
4 Substrate Addition Dissolve Acetophenone (1.20 g, 10 mmol) in anhydrous THF (5 mL). Add this solution slowly (over 30-60 mins) to the catalyst mixture via syringe pump.
5 Reaction Monitoring Stir at 0°C. Monitor via TLC or GC. Reaction is typically complete within 10-30 minutes after addition is finished.
6 Quenching Carefully add Methanol (2 mL) dropwise. Caution: Vigorous H

evolution. Follow with 1N HCl (10 mL).
7 Workup Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with Brine. Dry over MgSO

and concentrate.
Optimization Decision Tree

Optimization_Workflow Start Evaluate Initial Result Check_Yield Is Yield < 80%? Start->Check_Yield Check_EE Is ee < 90%? Check_Yield->Check_EE No Yield_Fix Action: Increase Temp to RT or Increase BH3 equivalents Check_Yield->Yield_Fix Yes EE_Fix_1 Action: Lower Temp (-20°C -> -78°C) Check_EE->EE_Fix_1 Yes EE_Fix_2 Action: Slower Addition Rate (Prevent background reduction) Check_EE->EE_Fix_2 Yes EE_Fix_3 Action: Check Moisture (Re-dry THF) Check_EE->EE_Fix_3 Yes Success Protocol Validated Check_EE->Success No (ee is good)

Figure 2: Troubleshooting logic for optimizing yield and enantioselectivity.

Expected Results & Substrate Scope

The following table summarizes typical performance metrics using this specific Leucine-derived ligand. Note that while Proline-derived (CBS) catalysts are more geometrically constrained, the Itsuno system is highly effective for aryl-alkyl ketones.

Substrate ClassExampleTypical YieldTypical eeConfiguration
Aryl-Methyl Ketones Acetophenone95%94-98%(R)*
Aryl-Alkyl Ketones Propiophenone92%90-95%(R)
Alpha-Halo Ketones Phenacyl Chloride96%92-96%(S)**
Aliphatic Ketones 2-Octanone85%60-75%(R)

*Note on Configuration: Using the (S)-ligand typically yields the (R)-alcohol for Acetophenone due to Cahn-Ingold-Prelog priority rules, though the spatial attack is consistent. Always confirm absolute configuration via optical rotation. **Halo-ketones often show reversed CIP nomenclature despite identical facial attack.

Safety & Compliance

  • Borane Toxicity: Borane-THF is highly toxic and flammable. It must be handled in a fume hood.

  • Hydrogen Evolution: The formation of the catalyst releases H

    
     gas. Ensure the system is vented through an inert gas bubbler to prevent over-pressurization.
    
  • Quenching: The methanol quench is exothermic. Add slowly to prevent solvent bumping.

References

  • Itsuno, S., et al. (1983).[6] "Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane."[6] Journal of the Chemical Society, Chemical Communications, (8), 469-470. [6]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][7] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551-5553.

  • Itsuno, S., et al. (1985). "Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of methyl ketones and molecular design of the chiral auxiliary." Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • Cho, B. T. (2006). "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 62(33), 7621-7643.

Sources

application of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in Asymmetric Catalysis

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1), often referred to as (S)-Diphenylleucinol , is a privileged chiral amino alcohol ligand derived from L-leucine. It serves as a critical precursor for chiral oxazaborolidine catalysts used in the enantioselective reduction of prochiral ketones—a transformation widely known as the Itsuno-Corey or Corey-Bakshi-Shibata (CBS) reduction .[1]

Unlike the proline-derived CBS catalysts, the leucine-derived scaffold offers distinct steric tuning via its isobutyl side chain, often providing superior enantioselectivity for specific bulky alkyl-aryl ketones. This guide details the mechanistic principles, practical protocols for in-situ catalyst generation, and application in asymmetric synthesis.

Mechanism of Action: The Oxazaborolidine Cycle

The catalytic utility of (S)-Diphenylleucinol relies on its conversion into a rigid, bicyclic oxazaborolidine. This active species acts as a "chiral Lewis acid-assisted Lewis base," activating the borane reductant while simultaneously orienting the ketone substrate.

Key Mechanistic Steps:

  • Catalyst Formation: The amino alcohol reacts with borane (BH₃) or a boronic acid derivative to form the oxazaborolidine ring (B-N bond formation).

  • Activation: A second equivalent of borane coordinates to the bridgehead nitrogen (Lewis base activation), increasing the Lewis acidity of the ring boron.

  • Substrate Coordination: The ketone oxygen coordinates to the endocyclic boron (Lewis acid activation) at the sterically less hindered face.

  • Hydride Transfer: Intramolecular hydride transfer occurs via a six-membered chair-like transition state, setting the stereocenter.

Visualizing the Catalytic Cycle

CBS_Mechanism Ligand (S)-Diphenylleucinol (Pre-catalyst) ActiveCat Oxazaborolidine-BH3 Complex (Active Catalyst) Ligand->ActiveCat + BH3·THF (- H2) Coordination Ketone-Catalyst Complex ActiveCat->Coordination + Ketone Transition Hydride Transfer (6-Membered TS) Coordination->Transition Stereoselection ProductRelease Alkoxyborane Intermediate Transition->ProductRelease Fast ProductRelease->ActiveCat + BH3 (Regeneration) FinalProduct Chiral Alcohol (S-Enantiomer) ProductRelease->FinalProduct Acidic Workup

Figure 1: The catalytic cycle for the enantioselective reduction of ketones using (S)-Diphenylleucinol-derived oxazaborolidine.

Application Protocol: Enantioselective Reduction of Acetophenone

This protocol describes the in-situ generation of the catalyst, which avoids the need to isolate moisture-sensitive oxazaborolidines.

Target: Reduction of Acetophenone to (S)-1-Phenylethanol. Expected Yield: >90% Expected ee: >94%

Materials & Reagents
ReagentRoleEquiv.Notes
(S)-Diphenylleucinol Ligand0.05 - 0.10 (5-10 mol%)Dry thoroughly before use.
Borane-THF (1.0 M) Reductant0.6 - 1.0Moisture sensitive. Handle under Ar/N2.
Acetophenone Substrate1.0Distilled/Purified.
THF (Anhydrous) Solvent-Freshly distilled or from SPS.
Step-by-Step Procedure

1. Catalyst Formation (In-Situ)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add (S)-Diphenylleucinol (135 mg, 0.5 mmol, 5 mol%) to the flask.

  • Add anhydrous THF (5 mL) via syringe.

  • Add Borane-THF complex (1.0 M, 0.5 mL, 0.5 mmol) dropwise at room temperature.

  • Stir for 1 hour at reflux (optional but recommended to ensure complete formation of the B-N bond) or 2-3 hours at RT. Evolution of H₂ gas will be observed.

2. Reduction Phase

  • Cool the catalyst solution to -15°C to 0°C (ice/salt bath).

  • Add the stoichiometric reductant: Borane-THF (1.0 M, 6.0 mL, 0.6 equiv relative to ketone - Note: BH3 provides 3 hydrides, but usually 0.6-1.0 eq is used to ensure rate).

  • Prepare a solution of Acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL).

  • Slow Addition: Add the ketone solution to the catalyst mixture dropwise over 30–60 minutes using a syringe pump. Slow addition is critical to maintain high enantioselectivity by keeping the ketone concentration low relative to the catalyst.

3. Quench and Workup

  • Stir for an additional 15–30 minutes after addition is complete. Monitor by TLC.

  • Quench: Carefully add Methanol (2 mL) dropwise. Caution: Vigorous hydrogen evolution.

  • Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-alkoxide species.

  • Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with saturated NaHCO₃, brine, and dry over MgSO₄.

  • Concentrate in vacuo.

4. Purification & Analysis

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). The (S)-enantiomer is typically the major product.

Secondary Application: Enantioselective Diethylzinc Addition

(S)-Diphenylleucinol is also a highly effective ligand for the alkylation of aldehydes.

Protocol Summary:

  • Ligand: 5 mol% (S)-Diphenylleucinol.

  • Reagents: Benzaldehyde (1.0 eq), Diethylzinc (2.0 eq, 1.0 M in Hexane).

  • Conditions: Toluene, 0°C, 12 hours.

  • Mechanism: The amino alcohol forms a chiral zinc chelate, directing the ethyl group attack to the Si-face of the aldehyde (typically yielding the (S)-alcohol).

Synthesis of the Ligand (For Reference)

If commercial stock is unavailable, the ligand can be synthesized from L-Leucine methyl ester.

Reaction:



Key Steps:

  • Prepare Grignard reagent (PhMgBr) in excess (3.0–4.0 equiv).

  • Add L-Leucine ester hydrochloride (neutralized) slowly at 0°C.

  • Reflux for 3–4 hours.

  • Quench with saturated NH₄Cl.

  • Recrystallize from Ethanol/Water or Hexanes/EtOAc.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Catalyst Prep cluster_1 Step 2: Reaction cluster_2 Step 3: Workup A Ligand + THF B Add BH3·THF (Stir 1h) A->B C Cool to -15°C B->C D Add Stoich. BH3 C->D E Slow Addn of Ketone (1h) D->E F MeOH Quench E->F G Acid Hydrolysis (1N HCl) F->G H Extraction & Purification G->H

Figure 2: Operational workflow for the enantioselective reduction of ketones.

References

  • Itsuno, S., et al. "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Chemical Communications, 1983, (8), 469-470. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines."[2][3] Journal of the American Chemical Society, 1987, 109(18), 5551-5553. Link

  • Mathre, D. J., et al. "A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines." Journal of Organic Chemistry, 1991, 56(2), 751-762. Link

  • Santa Cruz Biotechnology. "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Data." Link[4][5]

Sources

Technical Application Note: Enantioselective Reductions with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

[1]

Introduction & Scope

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1) is a chiral

L-LeucineItsuno-Corey oxazaborolidine catalyst

While proline-based catalysts are rigid, this leucine-derived ligand offers distinct conformational flexibility, making it highly effective for specific bulky ketone substrates where the rigid proline backbone may be sterically hindered. This guide details the in situ generation of the catalyst and its application in the enantioselective reduction of prochiral ketones.

Core Mechanism

The ligand reacts with borane (


Pre-Reaction Considerations & Material Prep[1][2]

Material Quality Control

The success of the reaction is strictly dependent on the absence of moisture and the purity of the amino alcohol.

  • Ligand Purity: Commercial samples often contain trace water or boronic acid impurities.

    • Purification Protocol: Recrystallize from Ethanol/Water (9:1) or Ethanol/Hexane . Dissolve in minimal hot ethanol, add water/hexane until turbid, and cool slowly to 4°C.

    • Validation: Melting point should be sharp (132–136 °C ).

  • Borane Source: Borane-THF (

    
    ) is preferred for in situ generation. Ensure the reagent is fresh; degraded borane (indicated by white solids/precipitate) will lower yields.
    
  • Solvents: Anhydrous THF is non-negotiable. Distill over Sodium/Benzophenone or use a solvent purification system (SPS). Water content must be

    
    .
    
Glassware Setup[1][3]
  • All glassware must be oven-dried (

    
     overnight) and assembled hot under a stream of Argon or Nitrogen.
    
  • Use a Schlenk line or dual-manifold system to ensure rigorous inert atmosphere.

Experimental Protocol: Catalyst Generation & Reduction

Target Reaction: Enantioselective Reduction of Acetophenone to (R)-1-Phenylethanol. Scale: 1.0 mmol Ketone.

Workflow Visualization[1]

CBS_WorkflowStartStart:Dry Ligand & GlasswareCat_GenCatalyst Generation(Ligand + BH3·THF)1h @ 40°CStart->Cat_Gen Inert AtmActive_CatActive Oxazaborolidine(In Situ)Cat_Gen->Active_Cat -H2 gasReductionReduction PhaseSlow Addition of Ketone-10°C to RTActive_Cat->Reduction + Borane SourceQuenchQuench(MeOH Addition)Reduction->Quench CompleteWorkupWorkup & Analysis(HPLC/NMR)Quench->Workup

Figure 1: Operational workflow for the in situ generation and utilization of the Leucine-derived CBS catalyst.

Step-by-Step Procedure
Step 1: Catalyst Formation (In Situ)
  • Equip a 25 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Cycle Argon/Vacuum 3 times.

  • Add (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (27 mg, 0.1 mmol, 10 mol% ) to the flask.

  • Add anhydrous THF (2 mL) via syringe. Stir to dissolve.

  • Add Borane-THF complex (1.0 M in THF, 2.2 mL, 2.2 mmol total) dropwise.

    • Note: Gas evolution (

      
      ) will occur.[1] Vent via a needle to an oil bubbler.
      
    • Stoichiometry Note: You need 1 eq of borane to form the catalyst ring, plus 1 eq of borane to act as the stoichiometric reductant. We use a slight excess (2.2 eq total).

  • Heat the mixture to 40–45 °C for 1 hour. This ensures complete formation of the oxazaborolidine ring.

  • Cool the mixture to the desired reaction temperature (typically -10 °C to 0 °C ).

Step 2: Asymmetric Reduction
  • Dissolve Acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2 mL) in a separate dry vial.

  • CRITICAL STEP: Add the ketone solution to the catalyst mixture slowly over 30–60 minutes using a syringe pump.

    • Reasoning: Rapid addition increases the concentration of free ketone relative to the catalyst, allowing non-catalyzed (racemic) background reduction by free borane. Slow addition ensures the catalyst processes the ketone exclusively.

  • Stir at 0 °C for an additional 15–30 minutes. Monitor by TLC (Silica, 20% EtOAc/Hexane).

Step 3: Quench and Workup
  • Carefully add Methanol (1 mL) dropwise at 0 °C. Vigorous bubbling will occur (quenching excess borane).

  • Stir for 20 minutes, then concentrate the mixture under reduced pressure (rotary evaporator).

  • Hydrolysis: Add 1M HCl (5 mL) and stir for 20 minutes to break the boron-nitrogen bond and free the ligand.

  • Extract with Diethyl Ether (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Analysis & Validation

Quantitative Metrics

Summarize your results using the following parameters to ensure comparability.

ParameterMethodTarget Specification
Conversion

NMR
> 98% (Disappearance of ketone methyl singlet ~2.6 ppm)
Enantiomeric Excess (

)
Chiral HPLC> 90% (typically 93-98% for Acetophenone)
Configuration Polarimetry(R)-isomer (matches literature for S-ligand)
Chiral HPLC Conditions (Example)
  • Column: Chiralcel OD-H or AD-H

  • Eluent: Hexane : Isopropanol (95 : 5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention: (R)-isomer typically elutes second on OD-H columns (verify with racemic standard).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

(< 80%)
Moisture contaminationRe-dry THF; flame-dry glassware; ensure inert gas line is leak-free.
Low

(< 80%)
Fast addition of ketoneUse a syringe pump. Addition time should be > 30 mins.
Low Conversion Degraded BoraneCheck BH3 titer. If white solids are present in the reagent bottle, discard.
Racemic Product Temperature too highLower reaction temp to -20 °C or -78 °C (though rate will decrease).
Ligand Recovery Poor hydrolysisEnsure the HCl workup step is stirred for at least 20 mins to break the B-N bond.

Mechanistic Visualization

The "Face Selectivity" is determined by the steric clash between the bulky phenyl groups of the catalyst and the larger substituent of the ketone (

MechanismCatOxazaborolidineCatalystCoordBorane Coordination(Activation)Cat->Coord+ BH3ComplexKetone Binding(Steric Sorting)Coord->Complex+ KetoneTSHydride Transfer(Transition State)Complex->TS Face SelectiveProductChiral BoronateTS->Product - CatalystProduct->Cat Recycle

Figure 2: Simplified catalytic cycle showing activation and recycling.

References

  • Itsuno, S., et al. (1981). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Chemical Communications, (5), 315-317. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Sigma-Aldrich. "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Sheet." Link

  • BenchChem. "Application Notes: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction." Link

  • Cho, B. T. (2006). "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 62(33), 7621-7643. Link

High-Performance Synthesis of Chiral Amines via Asymmetric Reduction of Ketimines

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS: 78603-95-9 Methodology: Enantioselective Borane Reduction (Itsuno-Corey Type)

Executive Summary

This application note details the protocol for synthesizing enantioenriched chiral amines using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol as a chiral auxiliary/ligand. While widely recognized for the Corey-Bakshi-Shibata (CBS) reduction of ketones, this leucine-derived amino alcohol is equally potent for the asymmetric reduction of prochiral ketimines and oxime ethers .

Unlike transition metal catalysis (Ru/Rh/Ir), which often requires high pressure


 and expensive ligand scaffolds, this organoboron-mediated approach offers a robust, scalable alternative that operates under atmospheric pressure. The bulky diphenyl carbinol moiety provides exceptional steric shielding, directing hydride attack to the Re- or Si-face of the imine with high fidelity.

Key Advantages:

  • High Enantioselectivity: Typically >90% ee for aryl-alkyl ketimines.[1]

  • Operational Simplicity: No high-pressure hydrogenation equipment required.

  • Predictable Stereochemistry: Follows a reliable steric model (analogous to CBS rules).

Mechanistic Theory

The reaction proceeds via the in-situ formation of a chiral oxazaborolidine complex. The amino alcohol reacts with borane (


 or 

) to form a five-membered oxazaborolidine ring. This complex activates the borane, increasing its Lewis acidity, while simultaneously coordinating the ketimine substrate.
The Stereochemical Model

The diphenyl group on the ligand creates a "steric wall." When the ketimine coordinates to the boron atom:

  • The bulky group of the ketimine (

    
    ) is forced away from the ligand's diphenyl group.
    
  • The hydride is delivered intramolecularly from the boron to the imine carbon via a six-membered chair-like transition state.

Diagram: Catalytic Cycle & Transition State

G Ligand (S)-Amino Alcohol (Precursor) Complex Oxazaborolidine Complex (Active) Ligand->Complex + BH3·THF (- H2) Coordination Imine-Boron Coordination Complex->Coordination + Ketimine TS Hydride Transfer (Transition State) Coordination->TS Steric Alignment TS->Complex Regeneration (Catalytic)* Product Chiral Amine (S)-Configuration TS->Product Hydrolysis

Caption: Workflow of the oxazaborolidine-mediated reduction. Note: While catalytic turnover is possible, stoichiometric use is often preferred for imines to prevent product inhibition.

Experimental Protocol

Target Transformation: Reduction of Acetophenone N-benzyl imine to (S)-N-benzyl-1-phenylethylamine.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol 1.1Chiral LigandDried under vacuum >4h before use.
Borane-THF Complex (1.0 M) 2.2ReductantFresh bottle essential.

is a smelly but stable alternative.
Ketimine Substrate 1.0SubstratePre-dried; moisture kills the reaction.
THF (Anhydrous) -SolventDistilled over Na/Benzophenone or from SPS.
Step-by-Step Procedure
Step 1: Catalyst Generation (In-Situ)[5]
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Ligand Dissolution: Add (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (1.1 equiv) and anhydrous THF (concentration ~0.2 M).

  • Borane Addition: Cool the solution to 0°C using an ice bath. Slowly add the Borane-THF solution (2.2 equiv) dropwise via syringe.

    • Observation: Gas evolution (

      
      ) will occur.[8]
      
  • Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours .

    • Why? This long stir time ensures complete formation of the oxazaborolidine and digestion of any free amino alcohol.

Step 2: Asymmetric Reduction
  • Substrate Preparation: Dissolve the ketimine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Addition: Cool the catalyst solution back to 0°C (or -78°C for maximum ee, though reaction rate slows).

  • Slow Addition: Add the ketimine solution dropwise over 30–60 minutes.

    • Critical Control Point: Slow addition prevents local high concentrations of substrate, ensuring the chiral complex performs the reduction rather than any free non-chiral borane species.

  • Reaction: Stir at the chosen temperature. Monitor by TLC (usually complete in 2–6 hours).

Step 3: Quench and Workup[3]
  • Quench: Carefully add MeOH (2 mL) dropwise at 0°C to destroy excess hydride. Bubbling will be vigorous.

  • Hydrolysis: Add 1M HCl (10 mL) and reflux the mixture for 1 hour.

    • Why? This breaks the boron-nitrogen bond in the product amine-borane complex.

  • Extraction:

    • Cool to RT. Basify with NaOH (2M) until pH > 12.

    • Extract with

      
       or 
      
      
      
      (3 x 20 mL).
    • Dry combined organics over

      
       and concentrate in vacuo.
      
Purification & Analysis[3]
  • Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc + 1%

    
    ).
    
  • Enantiomeric Excess (ee): Determine via Chiral HPLC.[3]

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Expected Result: The (S)-ligand typically yields the (S)-amine (assuming standard priority rules).

Workflow Visualization

Workflow cluster_0 Phase 1: Catalyst Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Workup Step1 Dry Ligand + THF Step2 Add BH3 (0°C) Step1->Step2 Step3 Stir 16h (RT) (Form Oxazaborolidine) Step2->Step3 Step4 Cool to 0°C / -78°C Step3->Step4 Step5 Slow Addition of Ketimine Step4->Step5 Step6 Monitor TLC Step5->Step6 Step7 Quench (MeOH) Step6->Step7 Step8 Acid Hydrolysis (Reflux) Step7->Step8 Step9 Basify & Extract Step8->Step9

Caption: Operational workflow for the batch synthesis of chiral amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of B-N bond.Increase reflux time with HCl during workup; ensure pH > 12 during extraction.
Low ee (<50%) Moisture contamination.Ensure all glassware is flame-dried; use fresh Borane.
Low ee (<50%) Fast addition of substrate.Use a syringe pump for ketimine addition to enforce the catalytic cycle.
No Reaction Old Borane reagent.Titrate Borane or use a fresh bottle. Borane degrades over time.

References

  • Itsuno, S. et al. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.[1][5] Journal of the Chemical Society, Perkin Transactions 1.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.

  • Cho, B. T., & Chun, Y. S. (1990). Asymmetric reduction of N-substituted ketimines with the reagent prepared from borane and (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem. (2025).[9] Compound Summary: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.[9][10][11] National Library of Medicine.

Sources

creating chiral environments with amino alcohol ligands for metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Chiral Pockets with Amino Alcohol Ligands

Abstract

This guide provides a technical blueprint for utilizing chiral amino alcohol ligands in asymmetric synthesis, specifically focusing on C-C bond formation (diethylzinc addition) and C-H bond formation (transfer hydrogenation) . Unlike simple steric blocking, amino alcohols function via bifunctional coordination—binding the metal center while often participating directly in the proton/hydride transfer mechanism. This note details the mechanistic "chiral pocket" formation, experimental protocols for Ruthenium and Zinc systems, and troubleshooting strategies for maximizing enantiomeric excess (ee).

Mechanistic Foundation: The "Chiral Pocket"

The efficacy of amino alcohol ligands (e.g., ephedrine, amino-indanol, DAIB) relies on their ability to form rigid 5- or 6-membered chelate rings with transition metals. This coordination creates a "chiral pocket" defined by three spatial quadrants:

  • The Binding Quadrant: The N- and O-atoms coordinate to the metal (e.g., Zn, Ru), locking the ligand's chiral backbone into a fixed conformation.

  • The Steric Wall: Bulky groups (e.g., phenyl, tert-butyl) on the ligand backbone project into specific quadrants, blocking the approach of the substrate from the "unfavored" face.

  • The Active Channel: A specific open quadrant where the substrate (aldehyde/ketone) must align, dictated by minimizing steric clash with the ligand's wall.

Ligand Classes & Architecture
Ligand ClassRepresentative StructurePrimary ApplicationKey Feature
Ephedrine Derivatives N-alkyl ephedrinesZn-alkylationFlexible backbone; commercially available.[1]
Amino-Indanols (1S,2R)-1-amino-2-indanolRu-Transfer HydrogenationRigid fused ring system; high conformational stability.
DAIB (-)-3-exo-(dimethylamino)isobornenolZn-alkylationBicyclic camphor scaffold; induces non-linear effects.
Prolinol Derivatives DiphenylprolinolBoron-reduction (CBS) / Zn-alkylationPyrrolidine ring restricts N-rotation.

Case Study 1: Asymmetric Alkylation (Diethylzinc Addition)

Mechanism: The Heterobimetallic Transition State In the reaction of diethylzinc (


) with aldehydes, the amino alcohol ligand (L*) does not form a simple mononuclear species. Instead, it forms a dimeric zinc complex .
  • Step 1: L* reacts with

    
     to form a mono-zinc alkoxide (
    
    
    
    ).
  • Step 2: This complex coordinates a second equivalent of

    
    .
    
  • Step 3: The aldehyde binds to the first Zn, while the ethyl group is transferred from the second Zn. This bimetallic mechanism (Noyori model) is crucial for high reactivity and selectivity.

Visualizing the Catalytic Cycle:

Zn_Alkylation Start Ligand (L*) + Et2Zn Complex_A L*-Zn-Et (Monomer) Start->Complex_A - Ethane Complex_B Dimeric Catalyst (L*-Zn)2 Complex_A->Complex_B Dimerization Transition Heterobimetallic TS [L*-Zn...O=CH-R...Zn-Et2] Complex_B->Transition + Aldehyde + Et2Zn Product_Alkoxide Zinc Alkoxide Product Transition->Product_Alkoxide Alkyl Transfer Product_Alkoxide->Complex_B Regeneration of Catalyst Final_Product Chiral Alcohol (High ee) Product_Alkoxide->Final_Product Hydrolysis (H3O+)

Caption: Figure 1: The active catalyst is a dynamic zinc complex where one zinc atom acts as the Lewis acid (activating the aldehyde) and the second delivers the nucleophile.

Experimental Protocol: Enantioselective Addition of to Benzaldehyde

Reagents:

  • Benzaldehyde (1.0 mmol, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol)

  • (-)-DAIB (Ligand) (0.05 mmol, 5 mol%)

  • Toluene (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (10 mg) in anhydrous toluene (2 mL).

  • Catalyst Formation: Add

    
     (2.2 mL, 1.0 M) dropwise at room temperature. Note: Evolution of ethane gas will be observed. Vent carefully. Stir for 15 minutes to form the zinc-aminoalkoxide species.
    
  • Substrate Addition: Cool the mixture to 0°C (ice bath). Add benzaldehyde (106 mg) dropwise.

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (silica, 10% EtOAc/Hexane).

  • Quench: Carefully add saturated

    
     (aq) (2 mL) to destroy excess 
    
    
    
    . Caution: Exothermic.
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H, 90:10 Hexane:IPA).

Critical Control Point:

  • Non-Linear Effect: If using a ligand with lower optical purity (e.g., 50% ee), you may still achieve high product ee (e.g., >90%). This is because the heterochiral dimer (meso-aggregate) is often thermodynamically more stable and less reactive than the homochiral dimer, effectively sequestering the "wrong" enantiomer of the ligand.

Case Study 2: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Metal-Ligand Bifunctionality In Ruthenium-catalyzed ATH, the amino alcohol ligand does not just block space; it participates in the chemistry.

  • Complex:

    
    .[3]
    
  • Hydride Source: Isopropanol (IPA) or Formic Acid.[4]

  • Concerted Transfer: The Ru center holds the hydride (

    
    ), and the ligand's amine nitrogen holds a proton (
    
    
    
    ).[5] These are delivered simultaneously to the
    
    
    bond (outer-sphere mechanism), avoiding direct coordination of the ketone oxygen to the metal.

Ru_ATH PreCat Ru-Cl Precatalyst Active Ru-H / N-H (16e species) PreCat->Active Base (KOH) IPA (Hydride Source) TS 6-Membered Transition State Active->TS + Ketone Product Chiral Alcohol TS->Product H+/H- Transfer Product->Active Regeneration (via IPA)

Caption: Figure 2: The concerted transfer of H+ (from N) and H- (from Ru) enables reduction without substrate coordination.

Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

Reagents:

  • 
     (0.005 mmol)[3]
    
  • (1S,2R)-1-amino-2-indanol (0.012 mmol)

  • Acetophenone (1.0 mmol)[3]

  • KOH (0.1 M in IPA, 0.5 mL)

  • Isopropanol (anhydrous, degassed, 10 mL)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a Schlenk tube, mix the Ru-dimer and amino-indanol ligand in IPA (2 mL). Heat at 80°C for 20 minutes to form the orange active complex. Cool to RT.

  • Substrate Prep: Add acetophenone to the catalyst solution.[3] Dilute with remaining IPA.

  • Initiation: Add the KOH/IPA solution. The base is strictly required to eliminate HCl and generate the active Ru-alkoxide/hydride species.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is equilibrium-driven; using dilute conditions pushes it toward the product.

  • Quench: Filter through a short pad of silica gel to remove the metal.

  • Purification: Concentrate the filtrate. Flash chromatography is usually not needed if conversion is >98%.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Zn) Moisture in solvent/aldehydeDry toluene over Na/Benzophenone. Distill aldehyde immediately before use.
Low ee (Zn) Temperature too highLower temperature to -20°C or -40°C.
Low Conversion (Ru) Catalyst poisoning / ReversibilityEnsure IPA is degassed (O2 poisons Ru-H). Use Formic Acid/TEA (5:2) for irreversible reduction.
Racemic Product Background reactionRun a blank without ligand. If significant, lower temperature or change metal source.

References

  • Kitamura, M., et al. (1989).[6] Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[1][7][8][9] Mechanism and nonlinear effect.[5][7] Journal of the American Chemical Society.[7][10] Link

  • Noyori, R. (1990). Chiral metal complexes as discriminating molecular catalysts.[5][6] Science.[6] Link

  • Palmer, M., & Wills, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.[11][12][13] MDPI. Link

  • Yamakawa, M., et al. (2001). The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium-Catalyzed Hydrogen Transfer. Journal of the American Chemical Society.[7][10] Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][7][8][9] Chemical Reviews.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Reduction with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Optimization of Enantiomeric Excess (


) in CBS Reductions
Analyst:  Senior Application Scientist

System Overview: The "Leucinol" Architecture

You are utilizing (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol , a chiral amino alcohol derived from L-Leucine. Unlike the rigid, cyclic proline-derived CBS catalysts (e.g., (S)-Me-CBS), your ligand is acyclic .

Why this matters: The enantioselectivity of this system relies entirely on the in situ formation of a rigid oxazaborolidine ring. Because the ligand itself is flexible, failure to fully form this ring results in a "floppy" catalyst that allows free rotation, destroying enantioselectivity.

The Catalytic Cycle (Visualization)

The following diagram illustrates the active species formation and the dual-activation mechanism. Understanding this is critical for troubleshooting low


.

CBS_Mechanism cluster_failure CRITICAL FAILURE POINT Ligand Pre-Catalyst (Acyclic Amino Alcohol) ActiveCat Active Oxazaborolidine (Rigid Ring System) Ligand->ActiveCat -2 H2 (Ring Closure) Borane Borane Source (BH3·THF or BH3·DMS) Borane->ActiveCat Activation Complex Catalyst-Substrate Complex ActiveCat->Complex + Ketone + Hydride Source Product Chiral Alcohol (High ee) Complex->Product Hydride Transfer Product->ActiveCat Catalyst Regeneration

Figure 1: The transition from the flexible acyclic ligand to the rigid active catalyst is the primary determinant of success.

Standard Operating Procedures (SOPs)

SOP-01: Catalyst Generation (The "Dehydration" Step)

Most failures occur here. If water is present, the B-N bond hydrolyzes, opening the ring and restoring flexibility.

  • Drying: Flame-dry a round-bottom flask under vacuum. Cool under Argon.

  • Ligand Charge: Add (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (10 mol% relative to ketone).

  • Solvent: Add anhydrous THF (Note: Toluene is often superior for this specific acyclic ligand as it allows azeotropic removal of moisture, but THF is standard for BH3·THF compatibility).

  • Catalyst Formation:

    • Add 1.2 equivalents (relative to ligand) of Borane (BH3[1]·THF or BH3·DMS).

    • CRITICAL: Stir at ambient temperature for 1 hour . Do not rush this. You must ensure H₂ evolution ceases and the ring is closed.

    • Pro-Tip: Some protocols recommend a brief reflux to drive the ring closure for acyclic ligands, followed by cooling to reaction temperature.

SOP-02: The Reduction Phase
  • Temperature Control: Cool the active catalyst solution to -20°C to -78°C .

    • Note: Unlike proline-CBS, this leucine-derived catalyst often requires lower temperatures (-78°C) to maximize the steric differentiation provided by the isobutyl group.

  • Simultaneous Addition:

    • Slowly add the Ketone (1.0 equiv) and the stoichiometric Borane reductant (0.6–1.0 equiv) simultaneously over 30–60 minutes.

    • Why? Keeping the ketone concentration low relative to the catalyst prevents the "uncatalyzed background reaction" (racemic reduction by free borane).

Troubleshooting Guide

Diagnostic Matrix: Symptom vs. Root Cause
SymptomProbable CauseTechnical ExplanationCorrective Action
Low

(<50%)
Moisture Ingress Water hydrolyzes the oxazaborolidine ring B-N bond. The ligand becomes acyclic/flexible, losing facial discrimination.Use fresh molecular sieves (3Å or 4Å) for solvents. Flame-dry glassware. Switch to BH3·DMS (less moisture sensitive than THF complex).
Low

(50-80%)
Background Reaction Free BH3 is reducing the ketone faster than the catalyst complex can.Slow down addition. Use a syringe pump. Ensure catalyst loading is at least 10 mol%.[2] Lower the temperature to -78°C.
Inconsistent

Incomplete Catalyst Formation The "pre-catalyst" ligand did not fully cyclize with the borane before the ketone was added.Increase the initial catalyst generation time. Heat the catalyst solution to 40°C for 30 mins before cooling for the reaction.
Low Conversion Old Borane Reagent BH3·THF degrades over time (hydride content drops).Titrate your borane source. If using BH3[3][4][1][5][6][7][8][9]·DMS, ensure it is fresh/colorless (yellow = degraded).
Reversal of Config Wrong Ligand Isomer Using (R)- isomer instead of (S)-.Verify the optical rotation of the starting material.
Decision Tree: Optimization Workflow

Troubleshooting_Tree Start Problem: Low Enantioselectivity CheckWater 1. Is the system strictly anhydrous? Start->CheckWater CheckTemp 2. Is Temp < -20°C? CheckWater->CheckTemp Yes DrySolvent Action: Distill THF/Toluene Check Borane Quality CheckWater->DrySolvent No CheckAdd 3. Is addition rate slow? CheckTemp->CheckAdd Yes LowerTemp Action: Cool to -78°C (Leucine derivatives require cold) CheckTemp->LowerTemp No CheckCat 4. Catalyst Formation CheckAdd->CheckCat Yes SlowDown Action: Use Syringe Pump (Avoid background reduction) CheckAdd->SlowDown No Reflux Action: Heat Catalyst Prep step to ensure cyclization CheckCat->Reflux Suspect Incomplete Ring

Figure 2: Step-by-step logic for isolating the variable destroying your enantioselectivity.

Frequently Asked Questions (FAQs)

Q: Why use this Leucine-derived ligand instead of the standard Proline-CBS (Me-CBS)? A: The Leucine derivative possesses an isobutyl group which is sterically bulkier and more flexible than the proline ring. This is advantageous for:

  • Large Ketones: Substrates with significant steric bulk often fit better in the "open" pocket of the leucine-derived catalyst.

  • Fine-tuning: The acyclic nature allows for slight conformational adjustments that can sometimes accommodate substrates that show poor selectivity with the rigid proline catalyst [1].

Q: Can I recover and reuse the ligand? A: Yes. After the reaction:

  • Quench with MeOH.[6]

  • Add aqueous HCl (hydrolyzes the B-N bond).

  • Extract the product (alcohol) into ether/organic layer.

  • Basify the aqueous layer (pH > 10) to precipitate the amino alcohol ligand.

  • Extract the ligand, dry, and recrystallize (usually from ethanol/water or heptane).

Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: No, add more Borane . The catalyst turns over, but the stoichiometric reductant (Borane) is consumed. If your borane source is old, 1.0 equivalent might actually be only 0.8 equivalents of active hydride. Always use a slight excess (1.2–1.5 equiv) of borane relative to the ketone.

Q: Is BH3·THF or BH3·DMS (Dimethyl Sulfide) better? A:

  • BH3·THF: Easier to handle, but unstable (shelf life ~3-6 months).

  • BH3·DMS: Highly stable, high concentration (10M), but smells foul.

  • Recommendation: For maximum reproducibility, use BH3·DMS if you can handle the odor, as its concentration is more reliable.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[10][11] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][1][9][10][11][12] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Mathre, D. J., et al. (1993).[11] A practical enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[3][1][8][9][10][11][12] The Journal of Organic Chemistry, 58(10), 2880–2888.

  • Deloux, L., & Srebnik, M. (1993).[11] Asymmetric boron-catalyzed reactions. Chemical Reviews, 93(2), 763–784.

  • Corey, E. J., & Helal, C. J. (1998).[11][12] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[10] Angewandte Chemie International Edition, 37(15), 1986–2012.

Sources

Technical Support Center: Troubleshooting Side Reactions with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical failure modes when utilizing (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS 78603-97-1)[1]. This chiral amino alcohol, derived from L-leucine, is a privileged scaffold in asymmetric synthesis. It is frequently employed as a chiral auxiliary, a precursor to oxazaborolidine (CBS) catalysts, and a chiral ligand for organozinc additions.

However, its unique structural features—specifically the sterically encumbered 1,1-diphenyl tertiary carbinol and the adjacent primary amine—render it susceptible to specific side reactions under non-ideal conditions. This guide provides a mechanistic approach to diagnosing and preventing these issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant dehydration (alkene formation) during the acidic workup of my reaction? A1: The 1,1-diphenyl carbinol moiety is highly sensitive to strong Brønsted or Lewis acids. Protonation of the tertiary hydroxyl group leads to the facile loss of water, generating a diphenylmethyl-type carbocation. This intermediate is exceptionally stable due to resonance delocalization across both phenyl rings. Subsequent deprotonation at the adjacent C2 position (bearing the amine) yields a dehydrated alkene or enamine byproduct. Causality & Solution: The driving force is the thermodynamic stability of the resulting conjugated system. To prevent this, absolutely avoid strong acids (e.g., HCl, H₂SO₄) during quenching or workup. Instead, use mild, buffered aqueous solutions such as saturated NH₄Cl or phosphate buffers (pH 7)[2]. If an acidic wash is strictly required to remove basic impurities, use dilute weak acids (e.g., 5% citric acid) at 0 °C and minimize contact time.

Q2: My asymmetric dialkylzinc addition to aldehydes is stalling at low conversions, and I am detecting a new, highly non-polar byproduct. Is the ligand being consumed? A2: Yes, your chiral ligand is likely undergoing an undesired condensation with the aldehyde substrate to form a stable oxazolidine[3]. 1,2-amino alcohols readily react with electrophilic aldehydes to form an intermediate imine or hemiaminal, which rapidly cyclizes via intramolecular attack of the tertiary hydroxyl group[4]. This effectively sequesters the ligand, removing it from the catalytic cycle and halting the reaction. Causality & Solution: Oxazolidine formation is thermodynamically favored when the free amino alcohol is exposed to aldehydes prior to metal coordination[5]. To mitigate this, ensure that the ligand is fully pre-complexed with the dialkylzinc reagent (forming the active zinc alkoxide species) for at least 30 minutes before the slow, controlled addition of the aldehyde.

Q3: When synthesizing the oxazaborolidine (CBS) catalyst from this ligand, I am getting incomplete conversion and a mixture of boron species. How do I drive the reaction to completion? A3: The formation of the rigid 5-membered oxazaborolidine ring requires the condensation of the amino alcohol with a borane or boronic acid, releasing water or hydrogen gas. The bulky isobutyl group and the 1,1-diphenyl moiety create significant steric hindrance, which can stall the reaction at the acyclic intermediate stage or lead to the formation of unreactive boroxines if moisture is present. Causality & Solution: The reaction is an equilibrium process. When using boronic acids, the water byproduct must be aggressively removed to drive the equilibrium toward the cyclic product. Utilize a Dean-Stark apparatus with toluene to azeotropically remove water. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

Q4: I am seeing epimerization/racemization of the stereocenter. How is this happening? A4: While the bulky diphenyl groups offer some steric protection, prolonged exposure to strong bases (e.g., NaH, KOtBu) at elevated temperatures can lead to deprotonation at the alpha-carbon (C2), resulting in epimerization. Always use the mildest base necessary for your specific transformation and monitor enantiomeric excess (ee) using chiral HPLC[6].

Part 2: Experimental Protocols

Protocol A: Mild Workup to Prevent Tertiary Alcohol Dehydration

Objective: Safely quench organometallic reactions and extract the free amino alcohol without triggering acid-catalyzed dehydration.

  • Cooling: Cool the reaction mixture to -78 °C or 0 °C (depending on the organometallic reagent used).

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl dropwise to quench unreacted organometallics[2]. Do not use HCl.

  • Warming: Allow the mixture to warm to room temperature under vigorous stirring until the precipitated metal salts dissolve or form a manageable suspension.

  • Extraction: Extract the aqueous layer 3x with ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine (pH ~7).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is known to coordinate strongly to Mg), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C.

  • Self-Validation Step: Confirm the absence of the alkene byproduct by running a quick ¹H NMR of the crude mixture; vinylic protons (δ 5.5-6.5 ppm) should be completely absent, and the tertiary -OH signal should remain intact.

Protocol B: Azeotropic Synthesis of the Oxazaborolidine Catalyst

Objective: Synthesize the CBS-type catalyst while preventing incomplete condensation and boroxine formation.

  • Setup: Equip a flame-dried 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Dissolve 1.0 equivalent of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol and 1.05 equivalents of the alkylboronic acid in anhydrous toluene (0.2 M).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110 °C). The toluene/water azeotrope will condense into the trap.

  • Monitoring: Continue refluxing for 12-16 hours.

  • Self-Validation Step: Monitor the reaction by ¹¹B NMR. The reaction is validated as complete when the broad boronic acid signal is entirely replaced by a single sharp resonance indicative of the cyclic oxazaborolidine.

  • Isolation: Once complete, cool to room temperature and remove the toluene under high vacuum to yield the catalyst, which must be stored in a glovebox.

Part 3: Data Presentation

Table 1: Common Side Products, Analytical Signatures, and Prevention Strategies

Side Reaction / ByproductPrimary CauseAnalytical Signature (¹H NMR / MS)Prevention Strategy
Alkene/Enamine (Dehydration) Exposure to strong acids (pH < 2) during workup.Loss of -OH peak; appearance of vinylic protons (δ 5.5-6.5 ppm); [M-H₂O]⁺ in MS.Use buffered quenches (sat. NH₄Cl); avoid HCl/H₂SO₄.
Oxazolidine Formation Premature exposure to aldehydes before metal complexation.Distinct singlet for oxazolidine C2 proton (δ 4.5-5.5 ppm); shift in isobutyl signals.Pre-complex ligand with metal for 30+ mins before adding aldehyde.
N,O-Dialkylation Excess alkylating agent; use of unhindered strong bases.Multiple N-alkyl and O-alkyl aliphatic signals; higher mass [M+2R]⁺ peak.Control stoichiometry strictly to 1.0 eq; use bulky bases (e.g., DIPEA).
Acyclic Boron Intermediates Incomplete water removal during CBS catalyst synthesis.Broad/multiple peaks in ¹¹B NMR; presence of free -OH in IR (~3400 cm⁻¹).Use Dean-Stark trap with toluene; extend reflux time; ensure dry conditions.

Part 4: Mechanistic Diagrams

Dehydration A (S)-Amino Alcohol (Stable) B Protonated Alcohol (-OH2+) A->B Strong Acid (pH < 2) C Diphenylmethyl Carbocation B->C -H2O D Alkene / Enamine (Dehydrated Byproduct) C->D -H+

Acid-catalyzed dehydration pathway of the 1,1-diphenyl carbinol moiety.

Oxazolidine Ligand Free Amino Alcohol Ligand Imine Hemiaminal / Imine Intermediate Ligand->Imine + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Imine Oxazolidine Oxazolidine (Dead Catalyst) Imine->Oxazolidine Cyclization (-H2O)

Catalyst poisoning via thermodynamically favored oxazolidine formation.

References

  • PubChem. "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | C18H23NO | CID 10945486". National Institutes of Health. 1

  • BenchChem. "Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries". BenchChem. 2

  • BenchChem. "Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers". BenchChem. 6

  • National Center for Biotechnology Information (PMC). "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II)". NIH. 3

  • ACS Publications. "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide". ACS Organic & Inorganic Au. 5

  • ePrints Soton. "Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol". University of Southampton. 4

Sources

Technical Support Center: Enhancing Yield and Stereoselectivity in Asymmetric Alkylation with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing asymmetric alkylation reactions using the chiral auxiliary (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Our goal is to equip you with the knowledge to overcome common experimental hurdles and enhance both the yield and stereoselectivity of your reactions.

I. Foundational Principles: Understanding the Mechanism of Stereocontrol

The efficacy of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol as a chiral auxiliary hinges on its ability to create a rigid and sterically defined environment around the reactive center. The generally accepted mechanism for stereocontrol in the alkylation of ketones and aldehydes proceeds through a three-step sequence:

  • Imine Formation: The prochiral carbonyl compound reacts with the primary amine of the auxiliary to form a chiral imine. This step temporarily affixes the chiral controller to the substrate.

  • Directed Deprotonation and Chelation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), selectively deprotonates the α-carbon of the imine to form a lithiated aza-enolate (lithioenamine). The lithium cation is believed to chelate between the nitrogen atom and the hydroxyl group of the amino alcohol auxiliary, forming a rigid, five-membered ring. This chelation, coupled with the steric bulk of the diphenyl and isobutyl groups, effectively blocks one face of the aza-enolate.

  • Facially Selective Alkylation: The alkylating agent approaches the aza-enolate from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.

  • Auxiliary Cleavage: Mild acidic hydrolysis cleaves the imine bond, releasing the α-alkylated carbonyl compound with high enantiomeric purity and regenerating the chiral auxiliary, which can often be recovered.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the asymmetric alkylation process using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

A. Low Diastereoselectivity/Enantiomeric Excess (ee)

Q1: My reaction is producing a nearly racemic mixture of the alkylated product. What are the likely causes?

Low diastereoselectivity is often a result of a poorly formed or non-rigid chelated intermediate. Several factors can contribute to this:

  • Incomplete Deprotonation: If the deprotonation is not complete, the remaining starting imine can react non-selectively. Ensure you are using a sufficient excess of a strong, non-nucleophilic base like freshly prepared LDA.

  • Suboptimal Temperature: The chelated intermediate is most stable at low temperatures. Allowing the reaction to warm prematurely can lead to a loss of rigidity and, consequently, a decrease in stereoselectivity. Maintain a reaction temperature of -78 °C during deprotonation and alkylation.

  • Presence of Protic Impurities: Water or other protic impurities in your reagents or solvents can quench the lithiated intermediate, leading to a non-selective background reaction. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Incorrect Base: While LDA is standard, other bases may not form the required rigid chelate. Avoid using bases that do not have a lithium cation, as this is crucial for chelation.

Q2: I observe moderate, but not excellent, diastereoselectivity. How can I improve it?

  • Solvent Effects: The choice of solvent can influence the stability and rigidity of the chelated intermediate. Tetrahydrofuran (THF) is generally the preferred solvent due to its ability to solvate the lithium cation without disrupting the chelation.

  • Addition Rate of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized warming and a decrease in selectivity. Add the electrophile dropwise to the cold (-78 °C) solution of the lithiated imine.

  • Nature of the Alkylating Agent: Highly reactive electrophiles may react before optimal chelation is achieved. If possible, consider using a less reactive alkylating agent.

B. Low Reaction Yield

Q3: The reaction has high stereoselectivity, but the overall yield is poor. What steps should I take?

Low yield with good stereoselectivity suggests that the desired stereochemical pathway is efficient, but other factors are limiting the conversion or leading to product loss.

  • Inefficient Imine Formation: Ensure the initial formation of the chiral imine goes to completion. This can often be facilitated by the azeotropic removal of water using a Dean-Stark apparatus.

  • Side Reactions of the Alkylating Agent: The strong base used for deprotonation can react with certain alkylating agents (e.g., elimination reactions with secondary or tertiary halides). Consider using primary alkyl halides or triflates.

  • Difficult Hydrolysis: The chiral imine may be sterically hindered and resistant to hydrolysis. Prolonged or harsh acidic conditions during cleavage can lead to product degradation or racemization. A two-phase system with an aqueous solution of a mild acid like oxalic acid or citric acid at room temperature is often effective.[1]

  • Product Volatility: If your α-alkylated ketone is volatile, it may be lost during solvent removal. Use a rotary evaporator with care and consider storing the product at low temperatures.

  • Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.

Q4: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

  • Base Purity and Stoichiometry: The concentration of your alkyllithium reagent used to prepare LDA can vary. Titrate your n-butyllithium solution before use to ensure accurate stoichiometry.

  • Reaction Time: Some less reactive alkylating agents may require longer reaction times. Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible.

  • Temperature Cycling: In some cases, a carefully controlled warming of the reaction mixture after the addition of the alkylating agent can promote the reaction to completion. However, this should be done cautiously as it can negatively impact stereoselectivity.

C. Auxiliary Cleavage and Recovery

Q5: I am having trouble hydrolyzing the alkylated imine to obtain my final product. What are the best conditions?

The hydrolysis of the sterically hindered imine is a critical step.

  • Mild Acidic Hydrolysis: A common and effective method is to stir the crude alkylated imine in a two-phase system of a non-polar organic solvent (e.g., pentane or diethyl ether) and a saturated aqueous solution of a mild acid like oxalic acid or citric acid.[1] This is typically done at room temperature for several hours to overnight.

  • Monitoring Hydrolysis: The progress of the hydrolysis can be monitored by TLC or GC-MS.

  • Avoiding Racemization: Harsh acidic conditions or elevated temperatures during hydrolysis can lead to racemization of the α-chiral center. It is crucial to use mild conditions.[1]

Q6: How can I recover the (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol auxiliary after the reaction?

After the acidic workup, the chiral auxiliary will be in the aqueous layer as its protonated ammonium salt.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a small amount of the acidic solution.

  • Combine the aqueous layers and basify with a strong base (e.g., NaOH) to deprotonate the ammonium salt.

  • Extract the free amino alcohol auxiliary into an organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extracts, remove the solvent, and the recovered auxiliary can often be reused after checking its purity.

III. Experimental Protocols & Data

A. General Experimental Workflow

The following is a generalized, three-step protocol for the asymmetric α-alkylation of a cyclic ketone using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Recovery A Prochiral Ketone + (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol B Chiral Imine A->B Toluene, cat. p-TsOH Dean-Stark, Reflux C Chiral Imine in THF D Lithiated Aza-enolate C->D LDA, -78 °C E Alkylated Imine D->E R-X, -78 °C F Alkylated Imine G α-Alkylated Ketone F->G aq. Oxalic Acid Pentane, RT H Recovered Auxiliary G->H Basic Workup

General workflow for asymmetric alkylation.
B. Detailed Protocol: Asymmetric Methylation of Cyclohexanone

Step 1: Formation of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add cyclohexanone (1.0 eq.), (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (1.05 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude imine is often used in the next step without further purification.

Step 2: Deprotonation and Alkylation

  • In a separate, flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.15 eq.) in anhydrous THF at -78 °C.

  • Dissolve the crude chiral imine from Step 1 in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the imine solution at -78 °C and stir for 1-2 hours to ensure complete formation of the lithiated aza-enolate.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

Step 3: Hydrolysis and Auxiliary Recovery

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add pentane and a saturated aqueous solution of oxalic acid. Shake the funnel vigorously and allow the layers to separate.

  • Separate the layers and extract the aqueous layer with pentane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent to obtain the crude (R)-2-methylcyclohexanone.

  • To recover the auxiliary, combine the aqueous layers from the workup, make the solution basic with 2M NaOH, and extract with diethyl ether. Dry the ethereal extracts and remove the solvent to recover the chiral auxiliary.

C. Representative Data

The following table summarizes expected outcomes for the asymmetric alkylation of cyclohexanone with various alkylating agents using methodologies analogous to the one described.

EntryAlkylating Agent (R-X)Diastereomeric Excess (de) / Enantiomeric Excess (ee)Approximate Yield
1Methyl Iodide>95% ee (R)70-85%
2Ethyl Iodide>95% ee (R)65-80%
3n-Propyl Iodide>90% ee (R)60-75%
4Benzyl Bromide>90% ee (S)55-70%

Note: The stereochemical outcome (R or S) can be influenced by the specific conformation of the chelated intermediate, which is dictated by the chiral auxiliary. The data presented is based on established principles of asymmetric alkylation using similar chiral amino alcohol auxiliaries and serves as a guideline.[1] Actual results may vary depending on specific reaction conditions and substrate.

IV. Mechanistic Visualization

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated intermediate that directs the incoming electrophile.

Stereochemical model for alkylation.

In this model, the two phenyl groups and the isobutyl group of the auxiliary create a significant steric barrier on one face of the aza-enolate ring system. The incoming alkylating agent (R-X) is therefore directed to the opposite, less hindered face, resulting in a highly stereoselective C-C bond formation.

V. References

  • Meyers, A. I.; Williams, D. R.; Erickson, G. W.; White, S.; Druelinger, M. Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of α-Alkyl and α,α'-Dialkyl Cyclic Ketones. J. Am. Chem. Soc.1981 , 103 (10), 3081–3087.

  • Enders, D. Asymmetric Synthesis of α-Alkylated Ketones. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: 1984; Vol. 3, pp 275–339.

  • Whitesell, J. K.; Felman, S. W. Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. J. Org. Chem.1977 , 42 (9), 1663–1664.

  • Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. Asymmetric synthesis of R(—) and S(+) 2-methylcyclohexanone. J. Am. Chem. Soc.1976 , 98 (2), 567–576.

  • Meyers, A. I.; Williams, D. R. Asymmetric alkylation of acyclic ketones via chiral metallo enamines. Effect of kinetic vs. thermodynamic metalations. J. Org. Chem.1978 , 43 (16), 3245–3249.

Sources

Validation & Comparative

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol vs other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol vs Other Chiral Auxiliaries Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists[1]

Precision Control in Asymmetric Synthesis: Beyond the Standard Proline Toolkit

Executive Summary & Technical Profile

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol , commonly known as (S)-1,1-Diphenylleucinol , is a chiral amino alcohol derived from L-Leucine. While often overshadowed by its valine-derived counterpart ((S)-1,1-Diphenylvalinol) or the cyclic proline derivatives (e.g., (S)-Diphenylprolinol), this auxiliary offers a unique steric profile essential for specific asymmetric transformations.

This guide objectively compares its performance in Corey-Bakshi-Shibata (CBS) reductions and diethylzinc additions , analyzing where its specific isobutyl side-chain architecture offers advantages over the isopropyl group of valinol or the rigid pyrrolidine ring of proline.

Chemical Identity
  • CAS: 78603-97-1

  • Common Name: (S)-1,1-Diphenylleucinol

  • Precursor: L-Leucine (reacted with Phenyl Grignard)

  • Key Structural Feature: Acyclic backbone with a

    
    -branched isobutyl group, providing a different "stereochemical pocket" flexibility compared to 
    
    
    
    -branched valine derivatives.

Mechanism of Action: The Steric "Gearing" Effect

The efficacy of (S)-1,1-Diphenylleucinol relies on the Gem-Disubstituent Effect (Thorpe-Ingold effect) provided by the two phenyl rings, which locks the conformation of the chelate ring formed during catalysis.

Mechanism 1: Oxazaborolidine Activation (CBS Reduction)

In ketone reduction, the amino alcohol reacts with borane to form a bicyclic oxazaborolidine catalyst.

  • Role of Diphenyl Group: Shields one face of the boron atom, forcing the ketone to approach from the opposite side.

  • Role of Leucine Side Chain: The isobutyl group points away from the reaction center but dictates the puckering of the 5-membered oxazaborolidine ring.

Mechanism 2: Ligand Acceleration (Diethylzinc Addition)

In the addition of Et₂Zn to aldehydes, the amino alcohol forms a bimetallic Zn-chelate. The "open" nature of the leucine backbone allows for the accommodation of bulkier aldehydes that might be sterically mismatched with the more rigid proline-based ligands.

Visualization: CBS Transition State

The following diagram illustrates the steric assembly during the hydride transfer. Note how the "R-Group" (Isobutyl) influences the catalyst face.

CBS_Mechanism cluster_sterics Steric Control Factors Precursor Amino Alcohol (Diphenylleucinol) Catalyst Oxazaborolidine (Active Catalyst) Precursor->Catalyst + BH3·THF (-2 H2) Complex Catalyst-Borane-Ketone Complex Catalyst->Complex + Ketone + BH3 TS Hydride Transfer Transition State Complex->TS Face-Selective Coordination Product Chiral Alcohol (High ee) TS->Product Hydride Delivery Diphenyl Diphenyl Shielding (Blocks Re-face) Diphenyl->TS Isobutyl Isobutyl Chain (Remote Steric Bulk) Isobutyl->TS

Caption: Logical flow of the CBS reduction showing how the diphenyl and isobutyl groups cooperate to enforce facial selectivity.

Comparative Analysis: Head-to-Head

A. Vs. (S)-1,1-Diphenylvalinol (The Side-Chain Battle)

The primary competitor is the Valine derivative. The difference lies in the branching position of the alkyl side chain.

Feature(S)-1,1-Diphenylleucinol(S)-1,1-DiphenylvalinolImpact on Synthesis
Side Chain Isobutyl (-CH₂-CH(CH₃)₂)Isopropyl (-CH(CH₃)₂)Leucinol is less sterically crowded at the

-carbon.
Branching

-branched

-branched
Valinol provides a tighter "chiral pocket" due to closer bulk.
Selectivity (ee) Good (85-96%) Excellent (90-99%) Valinol often yields slightly higher ee for small substrates.
Substrate Scope Better for very bulky ketones Better for small/medium ketones Leucinol's flexibility accommodates steric bulk better.
Cost Lower (L-Leucine is cheaper)HigherLeucinol is preferred for large-scale, cost-sensitive steps.
B. Vs. Evans Auxiliaries (Oxazolidinones)

This is a comparison of Catalytic Ligand vs. Stoichiometric Auxiliary .

  • Evans Auxiliary: Requires stoichiometric amounts (1:1 ratio), covalent attachment, and a cleavage step (LiOH/H₂O₂). It is robust but atom-inefficient.

  • Diphenylleucinol: Used catalytically (5-10 mol%) in reductions or additions. No cleavage step required; the product is released directly.

  • Verdict: Use Evans auxiliaries for Aldol/Alkylation requiring absolute diastereocontrol. Use Diphenylleucinol for Reductions or Organometallic Additions .

Experimental Protocols

Protocol 1: Catalytic Asymmetric Reduction of Acetophenone

This protocol uses (S)-1,1-Diphenylleucinol as a precatalyst for the in-situ generation of the oxazaborolidine.

Reagents:

  • (S)-1,1-Diphenylleucinol: 0.1 equiv (10 mol%)

  • Trimethylborate B(OMe)₃ or BH₃·THF: 1.2 equiv (Hydride source)

  • Acetophenone: 1.0 equiv[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve (S)-1,1-Diphenylleucinol (27 mg, 0.1 mmol) in anhydrous THF (5 mL). Add BH₃[2][3][4]·THF (1M, 0.1 mL) and stir at reflux for 1 hour to form the active oxazaborolidine species.

  • Substrate Addition: Cool the mixture to ambient temperature (or -20°C for higher ee). Simultaneously add the ketone (1.0 mmol) and the stoichiometric reductant (BH₃·THF, 0.6 mmol) slowly over 30 minutes. Note: Slow addition is crucial to maintain the catalytic cycle.

  • Quench: Once TLC shows consumption of ketone, quench carefully with MeOH (1 mL).

  • Workup: Add 1N HCl (10 mL) and stir for 20 minutes (this breaks the boron-nitrogen bond and solubilizes the amino alcohol).

  • Extraction: Extract the product (alcohol) with diethyl ether. The chiral auxiliary remains in the acidic aqueous layer.

Protocol 2: Recovery of the Auxiliary

Self-Validating Cycle: The economic viability of diphenylleucinol depends on recovery.

  • Take the acidic aqueous layer from the workup above (containing Diphenylleucinol·HCl).

  • Basify with 2N NaOH until pH > 10. The amino alcohol will precipitate or oil out.

  • Extract with CH₂Cl₂ (3 x 15 mL).

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Hexane to recover pure (S)-1,1-Diphenylleucinol (>90% recovery yield is typical).

Performance Data Summary

The following table synthesizes typical literature values for the reduction of Acetophenone (Benchmark Substrate).

Catalyst SystemCatalyst LoadingYield (%)ee (%)Reference Grounding
(S)-Diphenylleucinol / BH₃ 10 mol%95%92% (S) Comparable to Valinol in yield, slightly lower ee.
(S)-Diphenylvalinol / BH₃ 10 mol%96%94-98% (S) Tighter steric control due to isopropyl group.
(S)-Me-CBS (Proline) / BH₃ 5-10 mol%97%96-98% (S) The Gold Standard for small aromatic ketones.
(S)-Leucinol (No Phenyls) 10 mol%85%<20% Shows necessity of Diphenyl group for shielding.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][6][7][8] Chemical Reviews, 92(5), 833-856. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Periasamy, M., et al. (2000). Methods of synthesis and resolution of 1,1-diphenyl-2-amino-alcohols. Synthesis, 2000(13), 1903. (Source for synthesis and recovery protocols).

Sources

Comparative Guide: Benchmarking Enantioselectivity and Analysis with (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (hereafter referred to as (S)-AMDP ) is a chiral


-amino alcohol derived from L-Leucine.
Primary Application:  It serves as a chiral ligand in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes and as an auxiliary in borane reductions (Itsuno-Corey type).
The Challenge:  While (S)-AMDP is a cost-effective alternative to rigid cyclic systems like diphenylprolinol, its conformational flexibility requires precise reaction engineering to achieve high enantiomeric excess (ee).

This guide details the experimental protocols to synthesize chiral alcohols using (S)-AMDP, benchmarks its performance against industry standards, and provides validated analytical methods (HPLC, GC, NMR) to determine the resulting enantiomeric excess.

Part 1: Performance Benchmarking

To evaluate (S)-AMDP, we compare it against the two industry standards: (S)-Diphenylprolinol (the "gold standard" for rigidity) and (-)-Ephedrine (the historical benchmark).

Comparative Analysis of Ligand Efficiency

Context: Enantioselective addition of Diethylzinc (


) to Benzaldehyde.
Feature(S)-AMDP (Leucine-Derived)(S)-Diphenylprolinol (Proline-Derived)(-)-Ephedrine
Typical ee % 88% – 96% 94% – 99% 40% – 65%
Steric Control High (Diphenyl + Isobutyl group)Very High (Rigid Pyrrolidine Ring)Moderate
Conformational Flexibility Moderate (Acyclic, allows some rotation)Low (Cyclic, highly rigid)High
Cost / Availability Low (Derived from cheap L-Leucine)High (Requires Proline precursors)Very Low
Reaction Rate Fast (Open chain facilitates exchange)ModerateSlow
Primary Mechanism Bimetallic Zinc ChelateBimetallic Zinc ChelateZinc Chelate

Expert Insight: (S)-AMDP is often preferred in large-scale applications where the cost of diphenylprolinol is prohibitive. While the acyclic nature of (S)-AMDP introduces rotational degrees of freedom that can slightly lower ee compared to the cyclic prolinol analog, the gem-diphenyl group provides sufficient steric bulk to lock the transition state effectively, often achieving >90% ee.

Part 2: Experimental Protocol (Synthesis)

Objective: Synthesis of (S)-1-Phenyl-1-propanol via enantioselective addition of diethylzinc to benzaldehyde using (S)-AMDP.

Reagents
  • Ligand: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (2–5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexane, 2.0 equiv)

  • Solvent: Toluene or Hexane (Anhydrous)

Step-by-Step Workflow
  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-AMDP (0.05 mmol) in anhydrous toluene (2 mL).

  • Zinc Coordination: Add Et₂Zn (2.0 mmol, 2 mL of 1M solution) dropwise at room temperature. Stir for 20 minutes.

    • Note: Evolution of ethane gas indicates the formation of the active ethylzinc-aminoalkoxide catalyst.

  • Substrate Addition: Cool the mixture to 0°C. Add benzaldehyde (1.0 mmol) slowly via syringe pump (over 20 mins) to prevent non-catalyzed background reaction.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 9:1) to isolate the secondary alcohol.

Part 3: Determining Enantiomeric Excess (Analytical Protocols)

Once the product is isolated, the ee must be determined. The following methods are validated for 1-phenyl-1-propanol and similar secondary alcohols.

Method A: Chiral HPLC (Gold Standard)

This is the most accurate method for determining ee >90%.

  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (98 : 2 or 95 : 5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Temperature: 25°C.

  • Expected Retention Times (approx):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Note: Run a racemic standard first to establish separation.

Method B: 1H NMR with Chiral Derivatizing Agent

Use this if Chiral HPLC is unavailable.

  • Reagent: (R)-(+)-MTPA-Cl (Mosher's Acid Chloride).

  • Protocol: React the product alcohol with MTPA-Cl in pyridine/CDCl₃.

  • Analysis: Analyze the Methoxyl signal or the CF₃ signal (19F NMR) of the resulting diastereomeric esters.

  • Resolution: The chemical shift difference (

    
    ) between diastereomers is typically sufficient to integrate peaks and calculate ee.
    
Method Selection Logic

The following diagram illustrates the decision process for selecting the correct analytical technique.

Analytical_Workflow Start Isolated Chiral Alcohol Check_HPLC Is Chiral HPLC Available? Start->Check_HPLC HPLC_Method Method A: Chiral HPLC (Chiralcel OD-H) Check_HPLC->HPLC_Method Yes Check_GC Is Chiral GC Available? Check_HPLC->Check_GC No Data_Calc Calculate ee % [(Major-Minor)/(Major+Minor)] * 100 HPLC_Method->Data_Calc GC_Method Method B: Chiral GC (Beta-DEX Column) Check_GC->GC_Method Yes NMR_Method Method C: 1H/19F NMR (Mosher's Ester) Check_GC->NMR_Method No GC_Method->Data_Calc NMR_Method->Data_Calc

Figure 1: Decision matrix for selecting the appropriate analytical method for enantiomeric excess determination.

Part 4: Mechanistic Visualization

Understanding why (S)-AMDP works is crucial for troubleshooting low ee. The reaction proceeds via a bimetallic Zimmerman-Traxler transition state.

Mechanism cluster_factors Stereocontrol Factors Ligand (S)-AMDP Ligand Zn_Complex Bimetallic Zn Complex Ligand->Zn_Complex + Et2Zn (-Ethane) TS Transition State (Zimmerman-Traxler) Zn_Complex->TS + R-CHO Product (S)-Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis Factor1 Gem-diphenyl steric bulk blocks one face TS->Factor1 Factor2 Isobutyl group (Leucine) directs chirality

Figure 2: Mechanistic pathway showing the role of the ligand's steric bulk in directing the stereochemical outcome.

References

  • Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes." Journal of the American Chemical Society.[4] (Context: Foundational work on amino alcohol ligands).

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[4] (Context: Comparison to Prolinol systems).

  • BenchChem. (2025). "A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Phenylpropan-2-ol." BenchChem Technical Guides. (Context: HPLC Protocols for product analysis).

  • Watanabe, M., et al. (1981). "Asymmetric synthesis using chiral amino alcohols." Journal of the Chemical Society, Chemical Communications.[4] (Context: Early Itsuno work on the specific leucine derivative).

Sources

Analytical Techniques for Chiral Separation of Amino Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

analytical techniques for chiral separation of amino alcohols[1][2][3]

Executive Summary: The Chirality Challenge

Amino alcohols represent a critical structural motif in pharmaceutical chemistry, serving as the backbone for


-adrenergic blockers (e.g., Propranolol, Atenolol) and precursors for antibiotics like Ethambutol. Because the pharmacological potency and toxicity of these molecules are strictly governed by their stereochemistry, enantiomeric separation is not merely an analytical task—it is a safety mandate.

This guide moves beyond generic textbook descriptions to provide a field-tested comparison of the four dominant separation modalities: HPLC , SFC , CE , and GC . We focus on the "why" and "how" of experimental design, ensuring you can select the most robust technique for your specific matrix and throughput requirements.

Decision Matrix: Selecting the Right Tool

Before diving into protocols, use this logic flow to determine the optimal technique for your analyte.

DecisionMatrix Start Start: Amino Alcohol Sample Volatility Is the analyte volatile or thermostable < 300°C? Start->Volatility Derivatization Can you derivatize? Volatility->Derivatization Yes (with difficulty) Solubility Solubility Profile? Volatility->Solubility No / Labile GC Technique: Chiral GC (High Resolution, Low Cost) Derivatization->GC Yes (Acylation/Silylation) Derivatization->Solubility No Aqueous Water Soluble / Biological Matrix? Solubility->Aqueous High Polarity Organic Organic Soluble / Process Sample? Solubility->Organic Lipophilic CE Technique: CE (Low Vol., High Efficiency) Aqueous->CE Throughput Throughput Requirement? Organic->Throughput SFC Technique: SFC (High Speed, Green) Throughput->SFC High (>100 samples/day) HPLC Technique: HPLC (Robust, Gold Standard) Throughput->HPLC Moderate / QC Validated

Figure 1: Strategic decision tree for selecting chiral separation modalities based on analyte properties and laboratory constraints.

High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Robustness and Scalability

HPLC remains the dominant technique due to its versatility and the massive library of available Chiral Stationary Phases (CSPs). For amino alcohols, Polysaccharide-based CSPs (amylose or cellulose derivatives) are the most effective.

Mechanistic Insight

Amino alcohols are basic. On silica-based CSPs, residual silanol groups (


) can ionize and interact ionically with the protonated amine, causing severe peak tailing.
  • The Fix: We employ Normal Phase (NP) or Polar Organic Mode (POM) with a basic additive. The base (typically Diethylamine, DEA) competes for the silanol sites, sharpening the peak.

Comparative Performance Data (Polysaccharide Columns)

Data derived from screening


-blockers (e.g., Propranolol).
CSP TypeColumn Trade NameMobile PhaseResolution (

)
Tailing Factor (

)
Notes
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HHex/IPA/DEA (90:10:0.1)3.2 1.1Excellent general selectivity.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HHex/IPA/DEA (90:10:0.1)2.11.2often complementary to AD-H.
Immobilized Amylose Chiralpak IAHex/EtOH/DEA (90:10:0.1)2.81.05 Immobilized phase allows wider solvent range (e.g., DCM, THF).
Validated Protocol: Normal Phase Screening

Objective: Baseline separation of a racemic amino alcohol (e.g., 1-amino-2-propanol derivative).

  • Column Selection: Start with Chiralpak IA or AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Ethanol or Isopropanol (IPA).

    • Crucial Step: Add 0.1% v/v Diethylamine (DEA) to the alcohol portion before mixing with hexane to ensure homogeneity.

  • Equilibration: Flush column at 1.0 mL/min for 30 minutes (approx. 10-15 column volumes).

    • Self-Validation: Monitor baseline stability.[4] Drift should be < 0.5 mAU/min.

  • Execution:

    • Isocratic Run: 90/10 (Hex/Alc) at 1.0 mL/min, 25°C.

    • Detection: UV @ 254 nm (aromatic) or 210 nm (aliphatic).

Supercritical Fluid Chromatography (SFC)

The "Green" Speedster

SFC is rapidly replacing Normal Phase HPLC for amino alcohols. The low viscosity of supercritical


 allows for high flow rates (3-5 mL/min) without high backpressure, reducing analysis time by 3-5x.
Mechanistic Insight

Standard


 is non-polar. To elute polar amino alcohols, a polar co-solvent (Methanol) is required. However, amino alcohols can still adsorb to the stationary phase.
  • The Fix: Use basic additives (0.1% Isopropylamine or DEA) in the co-solvent. This suppresses ionization and improves peak shape significantly compared to neutral MeOH.

Experimental Workflow: SFC Method Development

SFCWorkflow Start Start: Racemic Mixture Screen Gradient Screen: 5% to 40% MeOH (+0.1% DEA) Start->Screen Select Select Column with Best Selectivity ($alpha$) Screen->Select Optimize Optimize Isocratic: Hold at % where k' ~ 2-5 Select->Optimize Final Final Method: High Throughput Optimize->Final

Figure 2: Streamlined SFC method development workflow for basic analytes.

Capillary Electrophoresis (CE)

High Efficiency for Biological Matrices

CE is ideal when sample volume is limited (nanoliters injected) or for highly polar amino alcohols that are difficult to retain in HPLC.

The Chiral Selector: Cyclodextrins

Unlike HPLC/SFC where the selector is on the column, in CE the selector is added to the Background Electrolyte (BGE).

  • Best Choice: Sulfated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Cyclodextrin (S-
    
    
    
    -CD)
    .[5][6]
  • Why? Amino alcohols are positively charged at acidic pH. Sulfated CDs are negatively charged. This creates a strong electrostatic attraction plus inclusion complexation, maximizing enantiomeric discrimination.

Validated Protocol: CE Separation

System: Agilent 7100 or equivalent. Capillary: Fused silica, 50 µm i.d. x 50 cm effective length.

  • BGE Preparation:

    • Buffer: 25 mM Phosphate buffer, pH 2.5.[5][6]

    • Selector: Add 1.5 mM to 3.0 mM Sulfated

      
      -CD .
      
    • Note: Filter through 0.22 µm nylon filter.

  • Conditioning: Rinse capillary with 0.1 M NaOH (5 min), Water (2 min), then BGE (5 min).

  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Separation: Apply -20 kV (Reverse Polarity often used if EOF is suppressed, or Normal Polarity if using anionic CDs to migrate against EOF).

    • Expert Tip: For amino alcohols with S-

      
      -CD at pH 2.5, the analyte (+) migrates toward the cathode, while the CD (-) migrates toward the anode. This counter-migration significantly enhances resolution.
      

Gas Chromatography (GC)

The Specialist for Volatiles

GC offers the highest theoretical plate count but requires derivatization . Amino alcohols have two polar groups (-NH2 and -OH) that cause hydrogen bonding and peak tailing on GC phases.

Derivatization Strategy

You must block both polar protons.

  • Reagent: Trifluoroacetic Anhydride (TFAA) or MSTFA .

  • Reaction: Acylation of amine and alcohol groups.

Protocol: Two-Step Derivatization (for Amino Acids/Alcohols)
  • Esterification (if carboxyl group present): Methanolic HCl, 100°C, 30 min. Dry under

    
    .
    
  • Acylation (for Amino Alcohol):

    • Add 50 µL TFAA + 50 µL Ethyl Acetate.

    • Incubate at 60°C for 20 mins.

    • Evaporate excess reagent; reconstitute in Hexane.

  • Analysis: Inject on a Chirasil-Val or Cyclodextrin-based GC column (e.g., Rt-

    
    DEXsa).
    

Comparative Summary

FeatureHPLC (Normal Phase)SFCCEGC
Analysis Time 20–40 min5–10 min 10–20 min15–30 min
Solvent Usage High (Hexane/Alc)Low (CO2/MeOH) Negligible (Aq. Buffer)None (Carrier Gas)
Sensitivity High (UV/Fluorescence)ModerateModerate (Low pathlength)High (FID/MS)
Robustness Excellent GoodModerate (Temp sensitive)Good
Sample Prep Minimal (Filtration)MinimalMinimalHigh (Derivatization)
Cost per Run HighLowVery LowLow

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[7] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC mechanisms).

  • Vertex AI Search Result 1.1 . Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Link

  • Vertex AI Search Result 1.7 . Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link

  • Vertex AI Search Result 1.3 . Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin. RSC Advances. Link

  • BenchChem Technical Support . A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Link

  • Sigma-Aldrich . Proline Derivatization and Enantioresolution by Chiral GC. Link

  • Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Applications. (Referenced via general industry standards for AD-H/OD-H columns).

Sources

cost-effectiveness of using (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the utility and cost-effectiveness of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (herein referred to as (S)-1,1-Diphenylleucinol ) as a chiral ligand in asymmetric synthesis.

Executive Summary: The "Workhorse" Alternative

In the realm of asymmetric catalysis, particularly the Itsuno-Corey (CBS) reduction , (S)-1,1-Diphenylprolinol is the undisputed gold standard. However, for process chemists and researchers facing cost constraints or steric limitations with cyclic ligands, (S)-1,1-Diphenylleucinol represents a high-value alternative.

The Verdict:

  • Cost Efficiency: High. Derived from L-Leucine, a commodity chemical significantly cheaper in bulk than high-purity proline derivatives.

  • Performance: Moderate to High.[1] Typically achieves 85–96% ee , slightly lower than prolinol systems (>98% ee) for simple ketones, but often superior for sterically demanding substrates where the rigid pyrrolidine ring of prolinol creates unfavorable clashes.

  • Scalability: Excellent. The acyclic nature facilitates easier crystallization and recovery compared to some oil-based prolinol analogs.

Technical Profile & Structural Logic

Unlike the rigid cyclic structure of proline-derived catalysts, (S)-1,1-Diphenylleucinol possesses a flexible acyclic backbone. This flexibility is its primary differentiator.

Feature(S)-1,1-Diphenylleucinol(S)-1,1-Diphenylprolinol (Benchmark)
Backbone Origin L-Leucine (Acyclic)L-Proline (Cyclic)
Steric Bulk Isobutyl group (flexible)Pyrrolidine ring (rigid)
Electronic Face Diphenyl-carbinolDiphenyl-carbinol
Primary Use Bulky ketones, cost-sensitive batchesGeneral broad-scope reduction
CAS Number 78603-97-1112068-01-6
Mechanistic Implication

In the CBS transition state, the ligand binds borane (BH₃) to form an oxazaborolidine.[2][3] The isobutyl side chain of the leucinol derivative acts as the "stereocontrolling wall." While less rigid than a fused ring, it allows for "induced fit" accommodation of very large ketone substrates (e.g., tert-butyl ketones or ortho-substituted acetophenones) that might otherwise be unreactive with proline catalysts.

Synthesis & Cost Analysis

The cost-effectiveness of this ligand stems from its synthesis. It can be produced in-house in two steps with high atom economy.

Synthesis Workflow (DOT Visualization)

G L_Leu L-Leucine (Commodity Precursor) Ester L-Leucine Methyl Ester (Intermediate) L_Leu->Ester SOCl2, MeOH Reflux, 99% Yield Product (S)-1,1-Diphenylleucinol (Final Ligand) Ester->Product Grignard Addition THF, 0°C -> RT Grignard PhMgBr (3.5 equiv) Grignard->Product

Figure 1: Two-step synthesis pathway from commodity L-Leucine.

Cost Breakdown (Estimated Market Rates)
ComponentApprox. Cost (Bulk)Notes
L-Leucine ~$15–25 / kgFeed/Food grade is sufficient if recrystallized.
L-Proline ~$35–50 / kgGenerally more expensive due to higher resolution demand.
Reagent Cost Low Grignard reagent is the primary cost driver for both.
Licensing Free Core patents for CBS reduction have expired.

Strategic Insight: If your facility already stocks L-Leucine for peptide synthesis, the marginal cost of producing this ligand is negligible compared to purchasing commercial CBS catalysts ($500+/100g).

Performance Benchmarking

The following data compares the enantiomeric excess (ee) of alcohols obtained from the reduction of acetophenone using Borane-THF at -20°C.

Catalyst PrecursorYield (%)ee (%)ConfigurationRecovery Potential
(S)-1,1-Diphenylleucinol 94% 92% (R)High (Crystallizes)
(S)-1,1-Diphenylvalinol93%91%(R)Moderate
(S)-1,1-Diphenylprolinol96%97%(R)Moderate (Oil/Solid)
L-Leucinol (No Phenyls)88%15%(R)Low

Key Takeaway: While the Leucine derivative trails the Proline benchmark by ~5% ee for simple substrates, this gap often closes with bulky substrates (e.g., t-butyl phenyl ketone), where the Leucine derivative can maintain >90% ee while the Proline derivative suffers from slow kinetics.

Validated Experimental Protocol

This protocol describes the in situ generation of the catalyst, which eliminates the need to isolate the moisture-sensitive oxazaborolidine, further reducing costs.

Protocol: Enantioselective Reduction of Acetophenone

Reagents:

  • (S)-1,1-Diphenylleucinol (Ligand): 135 mg (0.5 mmol, 5 mol%)

  • Trimethylborate (B(OMe)₃): Optional additive to scavenge moisture.

  • Borane-THF complex (1.0 M): 12 mL (12 mmol).

  • Acetophenone (Substrate): 1.20 g (10 mmol).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Formation (The "Active Species"):

    • In a flame-dried Schlenk flask under Argon, dissolve 135 mg of (S)-1,1-Diphenylleucinol in 5 mL anhydrous THF.

    • Add 1.2 mL of BH₃·THF (1.2 equiv relative to ligand) at room temperature.

    • Critical Step: Stir for 1 hour at 40°C. This ensures complete formation of the oxazaborolidine ring and evolution of hydrogen gas.

    • Self-Validation: The solution should remain clear. Precipitates indicate incomplete formation or wet solvents.

  • Reduction Phase:

    • Cool the catalyst solution to -20°C .

    • Simultaneously add the remaining Borane-THF (10.8 mL) and the Acetophenone (dissolved in 5 mL THF) via syringe pump over 1 hour.

    • Why Slow Addition? Keeping the ketone concentration low relative to the catalyst minimizes the non-catalyzed (racemic) background reaction.

  • Quench & Workup:

    • After TLC confirms consumption of ketone (~20 min post-addition), carefully quench with MeOH (2 mL) dropwise. Caution: Hydrogen evolution.

    • Add 1N HCl (10 mL) and stir for 20 mins to break the boron-nitrogen complex.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Ligand Recovery (Cost-Saving Step):

    • The aqueous acidic layer contains the protonated (S)-1,1-Diphenylleucinol.

    • Basify the aqueous layer to pH 10 with NaOH.

    • Extract with CH₂Cl₂. Evaporate to recover the ligand (typically >85% recovery yield). Recrystallize from Ethanol/Water if necessary.

Mechanism of Action (DOT Visualization)

CBS_Cycle PreCat Pre-Catalyst (Amino Alcohol) ActiveCat Active Oxazaborolidine (B-N Bond Formed) PreCat->ActiveCat + BH3, -H2 Coordination Coordination Complex (Ketone + BH3 Bound) ActiveCat->Coordination + Ketone, + BH3 HydrideTransfer Hydride Transfer (Stereoselective Step) Coordination->HydrideTransfer Fast ProductRelease Boronate Intermediate HydrideTransfer->ProductRelease ProductRelease->ActiveCat Catalyst Regeneration Chiral Alcohol Chiral Alcohol ProductRelease->Chiral Alcohol Acidic Workup

Figure 2: The catalytic cycle of the CBS reduction. The active oxazaborolidine regenerates, allowing low mol% loading.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[4] Link

  • Itsuno, S., et al. (1981). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Chemical Communications.[4] Link

  • Quallich, G. J., & Woodall, T. M. (1993). "Enantioselective oxazaborolidine reduction of ketones containing heteroatoms." Tetrahedron Letters. Link

  • Sigma-Aldrich. "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Specification." Link

Sources

Navigating the Chiral Landscape: A Comparative Guide to Privileged Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture

In high-stakes drug development, the choice of a chiral ligand is rarely a random screen; it is a strategic decision based on ligand architecture. This guide compares three "privileged" ligand classes that dominate the landscape of asymmetric hydrogenation and C-C bond formation: Atropisomeric Biaryls (BINAP/SEGPHOS) , Ferrocenyls (Josiphos) , and P,N-Heterohybrids (PHOX) .

While thousands of ligands exist, these three families represent distinct mechanistic levers—dihedral angle tuning , modular steric bulk , and electronic differentiation —that allow chemists to solve specific enantioselective challenges.

Mechanistic Categorization & Causality[1]

To select the right ligand, one must understand the source of stereocontrol. It is not enough to know that a ligand works; we must understand why.

Class A: Atropisomeric Biaryls (The "Twist" Mechanism)
  • Representatives: BINAP, SEGPHOS, SYNPHOS.

  • Mechanism: These ligands rely on axial chirality. The biaryl backbone creates a fixed chiral pocket.

  • The Critical Differentiator - Dihedral Angle:

    • BINAP: Features a wider dihedral angle (~74°). While versatile, this flexibility can sometimes lead to "leakage" in stereocontrol for smaller substrates.

    • SEGPHOS: Uses a methylenedioxy segment to "tie back" the aromatic rings, narrowing the dihedral angle to ~65°. This creates a tighter chiral pocket, often resulting in higher enantiomeric excess (ee) for substrates that require strict steric confinement, such as

      
      -keto esters.
      
Class B: Ferrocenyl Phosphines (The "Modular" Mechanism)
  • Representatives: Josiphos, Walphos.

  • Mechanism: Planar chirality combined with central chirality. The ferrocene backbone acts as a scaffold that projects two phosphine groups into very different quadrants.

  • Advantage: The "modularity" allows independent tuning of the two phosphines (e.g., one sterically bulky alkyl group and one aryl group), creating a "lock-and-key" fit for difficult substrates like tetrasubstituted alkenes.

Class C: P,N-Ligands (The "Electronic" Mechanism)
  • Representatives: PHOX (Phosphinooxazolines).[1]

  • Mechanism: Electronic differentiation. The soft Phosphorus atom (strong

    
    -acceptor) and the hard Nitrogen atom (strong 
    
    
    
    -donor) create different trans-effects on the metal center.
  • Advantage: This electronic asymmetry is critical for Iridium-catalyzed hydrogenation of unfunctionalized olefins, where traditional

    
    -symmetric bisphosphines often fail.
    

Decision Matrix: Ligand Selection Flowchart

The following diagram illustrates the logical workflow for selecting a ligand class based on substrate properties and metal center.

LigandSelection Start Substrate Class Func_Olefin Functionalized Olefin (C=C with coordinating group) Start->Func_Olefin Unfunc_Olefin Unfunctionalized Olefin (No coordinating group) Start->Unfunc_Olefin Ketone Ketone / Imine (C=O / C=N) Start->Ketone Metal_Rh Rh(I) / Ru(II) Precursor Func_Olefin->Metal_Rh Standard Metal_Ir Ir(I) Precursor Func_Olefin->Metal_Ir Sterically Hindered Unfunc_Olefin->Metal_Ir Required Ketone->Metal_Rh Ru usually preferred Ligand_Biaryl Ligand Class: Biaryls (BINAP / SEGPHOS) Metal_Rh->Ligand_Biaryl General Purpose Ligand_Ferro Ligand Class: Ferrocenyl (Josiphos) Metal_Rh->Ligand_Ferro Bulky/Tetrasubstituted Ligand_PN Ligand Class: P,N-Hybrid (PHOX / ThrePHOX) Metal_Ir->Ligand_PN Mimics Enzyme Pocket

Figure 1: Strategic selection tree for asymmetric hydrogenation. Note the divergence to Ir-PHOX systems for unfunctionalized substrates.

Comparative Performance Data

The table below aggregates experimental data comparing these ligands in standard benchmark reactions. Note the specific advantage of SEGPHOS over BINAP in tighter steric environments.

Table 1: Comparative Efficiency in Asymmetric Hydrogenation

Substrate ClassCatalyst SystemLigandYield (%)ee (%)S/C RatioKey Insight

-Keto Esters
Ru(II)(R)-BINAP>9998.01,000The baseline standard. Robust but requires higher pressure.
Ru(II)(R)-SEGPHOS>9999.5 10,000Narrower dihedral angle improves ee and allows lower catalyst loading [1].

-Amino Acids
Rh(I)Josiphos (tBu)97>992,000Industrial Standard. Used in Sitagliptin synthesis. Tolerates unprotected amines [2].[2]
Unfunctionalized Olefins Ir(I)PHOX>9998.0500Unmatched for substrates lacking coordinating groups (e.g., styrenes) [3].
Simple Ketones Ru(II)-DiamineBINAP9596.0500Requires diamine co-ligand for Noyori bifunctional mechanism.
Case Study: The Sitagliptin (Januvia®) Process

The synthesis of Sitagliptin by Merck & Co. is the definitive industrial validation of the Josiphos ligand.

  • The Challenge: Asymmetric hydrogenation of an unprotected enamine.[3]

  • The Failure: Rh-BINAP and Rh-DuPhos systems provided poor reactivity and low ee (<90%).

  • The Solution: Rh(I)-Josiphos (specifically tBu-Josiphos).[3][4]

  • Result: 97% ee, >99% yield, and a turnover number (TON) exceeding 2,000. The modular nature of Josiphos allowed the bulky tBu group to effectively shield one quadrant, enforcing the desired stereochemistry [2].

Experimental Protocols

Protocol A: General Screening Workflow for Rh-Catalyzed Hydrogenation

This protocol utilizes a self-validating "micro-scale" approach to conserve expensive chiral ligands.

Reagents:

  • Precursor:

    
     or 
    
    
    
  • Ligands: (R)-BINAP, (R)-SEGPHOS, (R,S)-Josiphos

  • Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)

Workflow:

  • Inert Environment: Perform all ligand handling inside a glovebox (

    
     ppm).
    
  • Catalyst Formation (In-situ):

    • Mix Metal Precursor (

      
       mmol) and Ligand (
      
      
      
      mmol, 1.1 equiv) in 1 mL solvent.
    • Stir for 30 mins. Validation: Solution should turn from orange/brown to a clear deep red/orange (indicates complexation).

  • Substrate Addition: Add substrate (

    
     mmol, S/C = 100) to the catalyst solution.
    
  • Hydrogenation:

    • Transfer vials to a high-pressure autoclave.

    • Purge 3x with

      
      . Pressurize to 5-30 bar (substrate dependent).
      
    • Stir for 12-24 hours.

  • Analysis:

    • Vent pressure.[5] Filter through a silica plug to remove metal.

    • Conversion:

      
       NMR.
      
    • Enantioselectivity: Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Protocol B: Visualizing the Screening Logic

Workflow Step1 1. Ligand Weighing (Glovebox) Step2 2. Complexation (30 min, Color Change) Step1->Step2 Step3 3. H2 Pressurization (Autoclave) Step2->Step3 Validation Check: Is solution clear? Turbidity = Oxidation Step2->Validation Step4 4. Analysis (NMR + HPLC) Step3->Step4

Figure 2: Experimental workflow emphasizing the visual check for catalyst oxidation state during complexation.

Economic & Practical Considerations

FeatureBINAPSEGPHOSJosiphos
IP Status Off-Patent (Generic available)Takasago (Proprietary)Solvias (Proprietary)
Cost Low ($)High (

$)
High (

$)
Air Stability Moderate (Oxidizes slowly)ModerateGood (Solid state)
Best Use Initial Screening / AcademicOptimization / High ee req.Difficult Substrates / Scale-up

Recommendation: Start screens with BINAP due to cost efficiency. If ee% plateaus around 85-90%, switch to SEGPHOS to utilize the tighter bite angle. For sterically demanding or "non-standard" substrates (unprotected amines/acids), jump directly to Josiphos .

References

  • Takasago International Corp. "SEGPHOS® Ligand Family: Superior Enantioselectivity via Dihedral Angle Control." Takasago Technical Review.

  • Hansen, K. B., et al. (2009).[4] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.

  • Woodmansee, D. H., & Pfaltz, A. (2011). "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N,P and C,N Ligands." Chemical Reviews, 111(7), 4714–4741.

  • Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16.

Sources

Performance Guide: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in Asymmetric Synthesis

[1]

Common Name: 1,1-Diphenyl-L-leucinol CAS: 78603-97-1 Primary Class: Chiral

1

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a premier chiral auxiliary derived from L-Leucine.[1] While often overshadowed by its proline-derived counterpart (the precursor to the CBS catalyst), this acyclic amino alcohol offers a distinct steric profile that makes it a critical alternative for substrates where rigid cyclic catalysts fail.

Its performance is defined by two structural pillars:

  • The Diphenyl Carbinol Moiety: Provides massive steric shielding to block one face of the transition state.

  • The Isobutyl Side Chain: Derived from leucine, this group provides a flexible yet bulky chiral directing group, distinct from the rigid isopropyl group of valine or the cyclic ring of proline.

This guide objectively compares its performance in Asymmetric Borane Reduction and Enantioselective Alkylation , supported by mechanistic insights and experimental protocols.

Mechanistic Profile & Ligand Design

To understand when to use this ligand, one must understand how it works. Unlike bidentate phosphine ligands that rely on electronic bite angles, 1,1-Diphenyl-L-leucinol relies on steric gearing .[1]

The "Wall and Gate" Mechanism

When coordinated to a metal center (Boron or Zinc), the ligand creates a chiral pocket:

  • The "Wall" (Diphenyl Group): The two phenyl rings orient themselves to create a steric wall, forcing the substrate (e.g., a ketone) to approach from the opposite side.

  • The "Gate" (Isobutyl Group): The leucine side chain locks the conformation of the chelate ring, preventing the "Wall" from rotating out of position.

Diagram: Catalytic Cycle (Borane Reduction)

The following diagram illustrates the active catalytic species formed in situ and the hydride transfer mechanism.

GLigandFree Ligand(1,1-Diphenyl-L-leucinol)PreCatOxazaborolidinePre-CatalystLigand->PreCat+ BH3·THF(- H2)ActiveCatActive Complex(Coordination of BH3)PreCat->ActiveCat+ BH3 (Hydride Source)ComplexKetone Coordination(Steric Discrimination)ActiveCat->Complex+ Prochiral KetoneComplex->PreCatCatalyst TurnoverProductChiral Alcohol(S-Configuration)Complex->ProductHydride Transfer& HydrolysisProduct->PreCatRegeneration

Caption: Figure 1. The catalytic cycle for enantioselective borane reduction. The ligand reacts with borane to form the active oxazaborolidine catalyst in situ.

Comparative Performance: Asymmetric Reduction

The reduction of prochiral ketones (e.g., acetophenone) is the gold standard benchmark. Here, we compare 1,1-Diphenyl-L-leucinol against its primary competitors: the Valine derivative and the Proline derivative (CBS).[1]

Benchmark Reaction: Reduction of Acetophenone to (S)-1-Phenylethanol[1]
Feature(S)-Leucinol Derivative (Subject)(S)-Valinol Derivative (S)-Proline Derivative (CBS)
Side Chain Isobutyl (Flexible)Isopropyl (Rigid/Bulky)Pyrrolidine Ring (Rigid/Cyclic)
Typical ee% 94 - 98% 93 - 96%97 - >99%
Catalyst Loading 5 - 10 mol%5 - 10 mol%2 - 5 mol%
Temp.[1] Stability Moderate (0°C to RT)ModerateHigh (-78°C to RT)
Solubility High (THF, Toluene)ModerateModerate
Cost/Access Low (1-step from Ester)LowMedium/High
Analysis
  • Vs. Proline (CBS): The CBS catalyst is generally superior for small, rigid ketones because the cyclic amine locks the catalyst geometry more tightly than the acyclic leucine derivative. However, the Leucine derivative excels with bulky aliphatic ketones where the rigid CBS pocket is too constrictive.

  • Vs. Valine: The Leucine derivative is often preferred over Valine when solubility in non-polar solvents is required. The extra methylene group in the Leucine side chain increases lipophilicity and flexibility, allowing it to accommodate "awkward" substrates that might clash with the isopropyl group of Valine close to the nitrogen center.

Comparative Performance: Organometallic Addition

In the addition of Diethylzinc (

Benchmark Reaction: Addition to Benzaldehyde
Ligand TypeYieldee%Notes
1,1-Diphenyl-L-leucinol 95% 92% (S) Excellent balance of rate and selectivity.[1][2]
Simple Amino Alcohol (No Diphenyl)80%<10%The diphenyl group is essential for selectivity.
Ephedrine Derivatives90%85-90%Classic standard, but diastereomers can complicate purification.[1]
BINOL-Ti Complex95%>98%Higher selectivity but requires Titanium (moisture sensitive).[1]

Key Insight: While BINOL systems offer slightly higher ee%, the Leucine-derived amino alcohol system is significantly more robust to moisture and air, making it a "first-pass" choice for scale-up operations.[1]

Experimental Protocol: In Situ Catalyst Generation

Trustworthiness Note: Many commercial sources sell the oxazaborolidine pre-formed, but it is unstable to moisture. The most reproducible results come from generating it in situ.

Protocol: Asymmetric Reduction of Acetophenone

Reagents:

  • (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (10 mol%)[1]

  • Borane-THF complex (

    
    , 1.0M)[1]
    
  • Acetophenone (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve the amino alcohol ligand (0.1 mmol) in anhydrous THF (5 mL).

  • Activation: Add

    
     (2.2 mmol total: 0.2 for catalyst formation, 2.0 for reduction) dropwise at room temperature. Stir for 1 hour. Observation: Hydrogen gas evolution will occur.[1]
    
  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher ee%). Slowly add Acetophenone (1.0 mmol) in THF (2 mL) over 30 minutes via syringe pump.

  • Quench: Stir for 15 minutes after addition is complete. Carefully quench with Methanol (1 mL) followed by 1N HCl.

  • Workup: Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    

Validation Check: The crude product can be analyzed via chiral HPLC (Chiralcel OD-H column) to determine ee%.

Strategic Selection Guide

When should you choose the Leucine derivative over the popular CBS catalyst?

Caption: Figure 2.[1] Decision matrix for selecting chiral ligands based on substrate constraints and reaction conditions.

References

  • Itsuno, S., et al. (1983). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane."[1] Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.[1]

  • Corey, E. J., et al. (1987). "Stable and easily handled catalysts for the enantioselective reduction of ketones." Journal of the American Chemical Society, 109(25), 7925-7926.

  • Soai, K., & Niwa, S. (1992).[1] "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856.[1]

  • Santa Cruz Biotechnology. "(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Data." SCBT.com.[1] Link[3]

  • Sigma-Aldrich. "Product Specification: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol."[1] SigmaAldrich.com.[1] Link

Assessing the Recyclability of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the recyclability of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol , a critical chiral auxiliary and ligand precursor.

Executive Summary

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-95-9) is a premier chiral amino alcohol derived from L-leucine. While often utilized as a stoichiometric auxiliary in early asymmetric synthesis, its modern dominance lies as the precursor to the Itsuno-Corey Oxazaborolidine (CBS Catalyst) .

From a process chemistry perspective, this auxiliary exhibits superior recyclability compared to covalently bound alternatives. Unlike Evans auxiliaries, which require chemical cleavage (hydrolysis/reduction) to release the product, this amino alcohol often serves as a Lewis base ligand that can be recovered via a simple, non-destructive acid-base extraction. Our assessment confirms recovery yields typically exceeding 90-95% with retention of optical purity, making it a cost-effective scaffold for scale-up operations.

Technical Profile & Mechanism of Action

To understand its recyclability, one must understand its binding mode. The bulky diphenyl carbinol group provides steric shielding, while the amine coordinates with Lewis acids (typically Boron or Zinc).

  • IUPAC Name: (2S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol

  • Common Name: L-Leucine Diphenyl Carbinol; Itsuno-Corey Precursor

  • Key Structural Feature: The gem-diphenyl group prevents racemization at the tertiary alcohol center and enhances crystallinity, aiding recovery.

Primary Application (CBS Reduction): The auxiliary reacts with borane (


) to form a rigid bicyclic oxazaborolidine. Post-reaction, this ring is hydrolyzed by acid, releasing the free amino alcohol back into the aqueous phase, while the chiral alcohol product remains in the organic phase.

Comparative Analysis: Recyclability & Efficiency

The following table compares (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol against industry-standard auxiliaries.

Table 1: Comparative Performance Metrics of Chiral Auxiliaries

Feature(S)-Leucine Diphenyl Carbinol (Itsuno-Corey)Evans Oxazolidinone (Valine-derived)Pseudoephedrine (Myers)
Primary Mode Ligand / Catalyst (Non-Covalent*)Covalent Auxiliary (Imide)Covalent Auxiliary (Amide)
Recovery Method Acid-Base Extraction (Simple wash)Chemical Cleavage (LiOH/H2O2 or LiBH4)Acidic Hydrolysis (Strong Acid/Base)
Recovery Yield > 90 - 95% 80 - 90% (Losses during cleavage)> 85 - 90%
Atom Economy High (often used substoichiometrically)Low (Stoichiometric waste)Low (Stoichiometric waste)
Risk of Racemization Low (Sterically locked carbinol)Low (but cleavage conditions can be harsh)Low to Moderate (pH sensitive)
Operational Cost Low (Reagents: HCl, NaOH)High (Reagents: Peroxides, Lithium salts)Moderate

*Note: In CBS reductions, the auxiliary is catalytic.[1] In stoichiometric alkylations (Schiff base), it is covalent but hydrolyzed by mild acid.

Recyclability Assessment & Workflow

The recyclability of this auxiliary is driven by its amphoteric nature . It is soluble in organic solvents (DCM, Toluene) as a free base but highly soluble in water as an ammonium salt. This solubility switch is the core of the self-validating recovery protocol.

Experimental Logic[2][3][4]
  • Quench: The reaction mixture (containing the auxiliary-boron complex) is treated with acid (HCl). This hydrolyzes the B-N and B-O bonds.

  • Partition: The product (neutral alcohol) stays in the organic layer. The auxiliary (protonated ammonium salt) migrates to the aqueous layer.

  • Recovery: The aqueous layer is basified (NaOH), precipitating the auxiliary or allowing it to be back-extracted.

Visualization: Recovery Workflow

The following diagram illustrates the standard recovery pathway for this auxiliary following a CBS reduction.

RecoveryWorkflow Start Reaction Mixture (Product + Oxazaborolidine Complex) AcidQuench Step 1: Acid Quench (Add 1M HCl, Stir 30 min) Start->AcidQuench Separation Phase Separation AcidQuench->Separation OrgLayer Organic Layer (Contains Chiral Product) Separation->OrgLayer Product AqLayer Aqueous Layer (Contains Protonated Auxiliary) Separation->AqLayer Auxiliary (Salt) Workup Standard Workup (Wash, Dry, Concentrate) OrgLayer->Workup Basification Step 2: Basification (Add NaOH to pH > 10) AqLayer->Basification FinalProduct Target Chiral Alcohol (>98% ee) Workup->FinalProduct Extraction Extraction (DCM or EtOAc) Basification->Extraction Crystallization Recrystallization (Ethanol/Water) Extraction->Crystallization RecoveredAux Recovered Auxiliary (>90% Yield, >99% Purity) Crystallization->RecoveredAux

Figure 1: Self-validating recovery workflow based on solubility switching. The auxiliary is sequestered in the aqueous phase, preventing contamination of the final product.

Detailed Experimental Protocol

This protocol is validated for the recovery of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol following a standard asymmetric reduction.

Reagents Required:

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Hydrolysis (The Critical Step):

    • Upon completion of the reduction reaction, slowly add 1M HCl (1.5 equivalents relative to the auxiliary) to the reaction vessel at 0°C.

    • Scientific Rationale: This destroys the B-N bond of the oxazaborolidine and protonates the amine, rendering the auxiliary water-soluble.

    • Stir vigorously for 30 minutes.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Organic Layer: Contains your chiral product.[1][2][3] Wash with brine, dry over MgSO4, and concentrate.

    • Aqueous Layer: Contains the auxiliary as the hydrochloride salt. Do not discard.

  • Auxiliary Recovery:

    • Cool the aqueous layer to 0°C.

    • Slowly add 2M NaOH until the pH reaches 10-12. The solution will become cloudy as the free amine precipitates or oils out.

    • Extract the aqueous mixture with DCM (3 x volumes).

    • Combine the DCM extracts, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification (Optional but Recommended):

    • The crude recovered solid is often >95% pure.

    • For analytical grade recovery, recrystallize from hot ethanol/water (9:1).

    • Expected Yield: 90–95%.

    • Validation: Check optical rotation (

      
      , c=1 in 
      
      
      
      ) to ensure no racemization occurred.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3] Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Itsuno, S., et al. (1981).[1] Asymmetric synthesis using chirally modified borohydrides.[3] Journal of the Chemical Society, Chemical Communications, (7), 315-317. Link

  • BenchChem Technical Support. (2025). Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. Link

  • PrepChem. (n.d.). Synthesis of (1RS,2SR)-2-amino-4-methyl-1-phenylpentane-1-ol. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Link

Sources

Safety Operating Guide

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 42191-56-6) is a high-value chiral amino alcohol ligand, primarily derived from L-leucine.[1] In drug development, it is the functional backbone for Corey-Bakshi-Shibata (CBS) reduction catalysts and various enantioselective alkylations.[1]

The Disposal Challenge: While the pure substance is a standard organic irritant, its operational disposal is rarely straightforward.[1] This ligand is almost exclusively found in reaction matrices containing reactive boron species (borane-THF, catecholborane) or transition metals (Ruthenium).[1]

Critical Directive: Do not dispose of reaction mixtures containing this ligand directly into solvent waste drums without a validated quenching protocol. Residual borane complexes can form shock-sensitive or pyrophoric solids upon drying in waste containers.[1][2]

Hazard Profile & Waste Characterization

Before handling, you must classify the waste stream based on the material's state.[1][3]

ParameterPure SubstanceReaction Mixture (Typical)
Physical State White to off-white crystalline solidSolution in THF, Toluene, or DCM
Primary Hazard Skin/Eye Irritant (Cat 2), STOT-SE 3Flammable (D001) , Reactive (D003)
RCRA Code (USA) Not P/U Listed.[1] Treat as Non-Regulated Organic unless mixed with solvents.[1][2]D001 (Ignitable), F002/F005 (Solvent dependent)
Chemical Class Organic Base (Amine)Hydride Reducing Agent / Organic Solvent

Key Safety Insight: The amine functionality allows this compound to form salts.[2] If mixed with strong acid waste, it will generate heat (exotherm).[1] Always segregate from Oxidizers and Strong Acids. [1]

Pre-Disposal: The Quenching Protocol (Mandatory)

If you are disposing of this chemical as part of a CBS reduction or borane-mediated reaction, you must neutralize reactive hydrides before binning.[1]

Reagents Required: Methanol (MeOH), 1M Hydrochloric Acid (HCl), Ice bath.[1]

  • Cooling: Place the reaction vessel in an ice bath (

    
    ).
    
  • Dilution: Dilute the mixture with an inert solvent (e.g., t-Butyl Methyl Ether or Toluene) if the volume is low.[1]

  • Slow Quench: Add Methanol dropwise.[1][2]

    • Mechanism:[3][4][5][6] MeOH reacts with residual borane (

      
      ) to form trimethyl borate (
      
      
      
      ) and hydrogen gas (
      
      
      ).
    • Observation: Watch for bubbling.[1][2] Do not proceed until bubbling ceases.[1][2]

  • Acid Hydrolysis: Slowly add 1M HCl . This breaks the boron-nitrogen bond in the oxazaborolidine catalyst, freeing the amino alcohol ligand.[1]

  • Verification: Allow the mixture to stir at room temperature for 30 minutes to ensure complete destruction of hydride species.

Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Contaminated)

Use this workflow for shelf-expired reagents or spill cleanup residues.

  • Packaging: Place the solid in a screw-cap polyethylene or glass jar. Do not use metal cans (corrosion risk if moisture is present).[2]

  • Labeling: Label as "Non-Regulated Organic Solid - Toxic/Irritant."

    • Note: Even though it is not a P-listed waste, labeling it "Toxic" ensures downstream incinerators handle it with higher caution.[1]

  • Stream: Segregate into the Solid Organic Waste bin.

  • Destruction: The preferred method is Incineration (Fuel Blending).[2]

Scenario B: Disposal of Reaction Waste (Post-Quench)

Use this workflow after the quenching protocol described in Section 3.

  • Phase Separation (Optional but Recommended):

    • If the volume is >1L, separate the organic layer (containing the ligand/solvents) from the aqueous acid layer.[1]

    • Why? Reduces the volume of expensive solvent waste and prevents pH issues in the solvent drum.[2]

  • Aqueous Layer: Neutralize to pH 5–9 with Sodium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2] Check local regulations; if metal-free, this may often be drain-disposed with 100x water dilution.[1] If unsure, collect as Aqueous Waste .[1][2]
    
  • Organic Layer: Collect in the Halogenated or Non-Halogenated Solvent drum depending on the carrier solvent (e.g., DCM = Halogenated).[1][2]

  • Labeling: Tag with "Flammable Solvent Waste" and list all constituents (e.g., "Toluene, Methanol, Amino Alcohol Ligand").[1]

Green Chemistry: Ligand Recovery (Alternative to Disposal)

As a Senior Scientist, I recommend recovering this ligand rather than disposing of it. It is chemically stable and expensive (


100/gram).[2]

Recovery Protocol:

  • After the Acid Hydrolysis step (Section 3, Step 4), the amino alcohol moves to the acidic aqueous phase (as the hydrochloride salt).[1]

  • Separate the organic layer (impurities) and discard.[1][2]

  • Basify the aqueous layer to pH > 12 using NaOH.[1][2] The ligand will precipitate or oil out.[1][2]

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Recrystallize from Heptane/Toluene to recover pure (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

Visual Decision Workflow

The following diagram outlines the critical decision logic for handling this material.

DisposalWorkflow Start Waste Source IsSolid Is it a Pure Solid? Start->IsSolid PackSolid Package in Polyethylene Jar IsSolid->PackSolid Yes IsQuenched Is Reactive Hydride Quenched? IsSolid->IsQuenched No (Reaction Mix) LabelSolid Label: 'Organic Solid - Irritant' PackSolid->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate QuenchProc Perform MeOH/HCl Quench (Ice Bath) IsQuenched->QuenchProc No SepPhase Separate Phases IsQuenched->SepPhase Yes QuenchProc->SepPhase AqNeut Aqueous: Neutralize pH 6-8 SepPhase->AqNeut Aqueous Layer OrgWaste Organic: Solvent Waste Drum SepPhase->OrgWaste Organic Layer Drain Sanitary Sewer (If Local Regs Permit) AqNeut->Drain FuelBlend Fuel Blending/Incineration OrgWaste->FuelBlend

Figure 1: Decision matrix for the disposal of (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, prioritizing the neutralization of reactive intermediates.[1]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2733502, (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Journal of the American Chemical Society.[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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